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  • Product: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
  • CAS: 1379811-43-4

Core Science & Biosynthesis

Foundational

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine physicochemical properties and molecular weight

Comprehensive Physicochemical Profiling of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine: A Technical Whitepaper Executive Summary & Structural Rationale N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS: 1379811-43-4) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical Profiling of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine: A Technical Whitepaper

Executive Summary & Structural Rationale

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS: 1379811-43-4) is a highly specialized pharmacophore that integrates a lipophilic benzothiazole core, an electron-donating 6-ethoxy substituent, and a highly basic guanidine moiety[1]. In drug development, this specific structural triad makes it a compelling candidate for central nervous system (CNS) applications, neuroprotection, and ion channel modulation.

The structural design is highly deliberate:

  • The Guanidine Moiety: Acts as an arginine mimetic. Because it remains partially protonated at physiological pH (7.4), it facilitates strong electrostatic interactions with negatively charged residues (like aspartate or glutamate) in target proteins[2].

  • The 6-Ethoxy Group: While the unsubstituted 2-guanidinobenzothiazole is relatively polar[3], the addition of the 6-ethoxy group increases the overall lipophilicity (LogP) via inductive effects, which is a prerequisite for crossing the blood-brain barrier (BBB).

Physicochemical Properties & Molecular Weight Analysis

Accurate physicochemical profiling is the foundation of reliable in vitro and in vivo assay design. The molecular weight (236.30 g/mol ) is critical for stoichiometric conversions and maintaining precise molarity in high-throughput screening[1].

Table 1: Quantitative Physicochemical Data

PropertyValueRationale / Experimental Significance
Molecular Formula C10H12N4OSCore atomic composition[1].
Molecular Weight 236.30 g/mol Essential for precise dilution and molarity calculations[1].
Predicted pKa ~8.5 – 9.5Ensures the guanidine group is protonated at physiological pH (7.4).
Estimated LogP 2.0 – 3.0Balanced lipophilicity to enable both aqueous solubility and BBB penetration.
H-Bond Donors 3Facilitates strong hydrogen bonding with target protein active sites.
H-Bond Acceptors 4Enhances interaction with aqueous assay buffers, preventing precipitation.

Pharmacological Mechanisms of Action

Benzothiazole-based guanidines exhibit polypharmacology, primarily targeting pathways that require arginine mimicry or voltage-sensing domain (VSD) modulation.

  • Hv1 Proton Channel Inhibition: The voltage-gated proton channel (Hv1) lacks a traditional pore domain; instead, protons permeate through the VSD. The protonated guanidine moiety of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine mimics the intrinsic S4 voltage-sensing arginines, binding to the core of the VSD and sterically blocking proton efflux[2].

  • nNOS Inhibition: Neuronal nitric oxide synthase (nNOS) relies on L-arginine to produce nitric oxide. The guanidine group acts as a competitive inhibitor at the active site, a mechanism heavily explored for neuroprotective agents in neurodegenerative diseases[4].

Mechanism A Guanidine Moiety (Protonated at pH 7.4) B Voltage-Sensing Domain (Hv1 Channel) A->B Electrostatic Affinity C Arginine Mimicry (S4 Segment Binding) B->C Core Insertion D Steric Blockade of Proton Efflux C->D Channel Inhibition

Mechanism of Hv1 proton channel inhibition by guanidine derivatives.

Self-Validating Experimental Protocols

To transition this compound from theoretical profiling to biological application, researchers must employ self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: Potentiometric Determination of pKa and LogD

Causality: Computational predictions often fail for conjugated guanidines due to complex tautomerization. Potentiometric titration provides empirical validation of the ionization state, which dictates target binding affinity.

  • Preparation: Standardize 0.1 M HCl and 0.1 M KOH titrants. Dissolve 2 mg of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine in 15 mL of 0.15 M KCl. Reasoning: 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, ensuring activity coefficients remain stable.

  • Atmospheric Control: Purge the titration vessel with nitrogen gas for 10 minutes prior to and during the assay. Reasoning: The highly basic guanidine group is sensitive to atmospheric CO2, which forms carbonic acid in water and artificially skews the pKa measurement.

  • Titration: Titrate from pH 2.0 to 11.0. Record the inflection points to determine the exact pKa.

  • LogD Extraction: Introduce an equal volume of 1-octanol to the vessel and repeat the titration. The shift in the apparent pKa between the aqueous and dual-phase systems allows for the precise calculation of the partition coefficient (LogD).

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay) for BBB Penetration

Causality: To validate the hypothesis that the 6-ethoxy group provides sufficient lipophilicity for CNS targeting, a BBB-specific permeability assay is required.

  • Solution Preparation: Prepare a 10 mM DMSO stock of the compound. Dilute to 50 µM in PBS (pH 7.4). Ensure the final DMSO concentration is ≤0.5%. Reasoning: Higher DMSO concentrations can compromise the integrity of the artificial lipid membrane.

  • Membrane Coating: Coat the donor compartment of a PAMPA sandwich plate with a porcine brain lipid extract (20 mg/mL in dodecane). Reasoning: Porcine brain lipids accurately mimic the specific sphingomyelin/cholesterol ratio of the BBB, which differs vastly from gastrointestinal lipid models.

  • Incubation: Add the 50 µM compound solution to the donor wells and fresh PBS to the acceptor wells. Incubate at 37°C for 4 hours with gentle orbital agitation (150 rpm). Reasoning: Agitation minimizes the unstirred water layer (UWL), which can artificially depress permeability readings for lipophilic compounds.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Workflow A Compound Synthesis (CAS: 1379811-43-4) B Potentiometric Titration (pKa & LogD) A->B Structural Input C PAMPA BBB Permeability Assay B->C Lipophilicity Data D LC-MS/MS Quantification C->D Permeability Readout D->B Feedback Loop E In Vitro Target Validation D->E Lead Progression

Self-validating experimental workflow for physicochemical profiling.

References

  • Molport. "2-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine | 1379811-43-4". Molport Chemical Database. URL: [Link]

  • PubChem. "2-Guanidinobenzothiazole (CID 17415)". National Center for Biotechnology Information. URL: [Link]

  • Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of Amidine, Guanidine, and Thiourea Derivatives of 2-Amino(6-trifluoromethoxy)benzothiazole as Neuroprotective Agents Potentially Useful in Brain Diseases". ACS Publications. URL: [Link]

  • PubMed Central (PMC). "Voltage-sensing domain of voltage-gated proton channel Hv1 shares mechanism of block with pore domains". National Institutes of Health. URL: [Link]

Sources

Exploratory

In Vitro Binding Affinity of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine: A Technical Whitepaper

Executive Summary The human voltage-gated proton channel (Hv1/HVCN1) has emerged as a critical pharmacological target due to its central role in reactive oxygen species (ROS) production, neuroinflammation, and tumor meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The human voltage-gated proton channel (Hv1/HVCN1) has emerged as a critical pharmacological target due to its central role in reactive oxygen species (ROS) production, neuroinflammation, and tumor metastasis [2]. Unlike conventional ion channels, Hv1 lacks a distinct pore domain; instead, proton permeation occurs directly through its voltage-sensing domain (VSD).

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is a highly specialized, small-molecule derivative of 2-guanidinobenzothiazole (GBTA). This whitepaper provides an in-depth mechanistic analysis of its in vitro binding affinity, detailing how the compound acts as an intracellular VSD blocker. By functioning as an arginine mimic, the guanidine moiety occludes the proton selectivity filter, while the 6-ethoxy-benzothiazole core optimizes hydrophobic interactions within the channel's inner vestibule [1, 3].

Molecular Target Rationale: The Hv1 Proton Channel

Hv1 is uniquely structured as a dimer of two VSDs. Its primary physiological function is to extrude protons from the cytoplasm to compensate for the extreme depolarization and acidification caused by NADPH oxidase (NOX) activity [2].

Pathophysiological Context

When NOX2 is hyperactivated (e.g., in ischemic stroke or microglial inflammation), Hv1 overactivity sustains toxic levels of ROS production. Inhibiting Hv1 breaks this cycle. Guanidine derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, bind exclusively to the open state of the channel from the intracellular side, preventing proton efflux and subsequently downregulating NOX2 activity [3].

G A Membrane Depolarization B Hv1 VSD Conformational Shift A->B C Proton Efflux (pH Homeostasis) B->C Open State D NOX2 Enzyme Activation C->D Prevents Acidification E ROS Production D->E F N-(6-ethoxy-...) guanidine F->B Blocks Intracellular Vestibule

Fig 1: Mechanism of Hv1-mediated NOX2 regulation and state-dependent inhibition by guanidine derivatives.

Structural Pharmacology & Binding Causality

The binding of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine to Hv1 is driven by a highly specific structure-activity relationship (SAR) [4]:

  • The Guanidine Group (Arginine Mimicry): The positively charged guanidine group acts as an arginine mimic. Upon membrane depolarization, the S4 helix of the VSD moves outward, exposing a deep intracellular vestibule. The guanidine moiety enters this pocket and binds near the selectivity filter, physically occluding the proton pathway [3].

  • The Benzothiazole Core: The bicyclic aromatic ring system provides essential π-π stacking and hydrophobic interactions with the S2 helix of the VSD.

  • The 6-Ethoxy Substitution: The addition of the 6-ethoxy group increases the lipophilicity and steric volume of the ligand compared to the base GBTA molecule. This modification enhances favorable van der Waals interactions with Phenylalanine 150 (F150) , a critical residue in the S2 helix that dictates the binding affinity of aromatic guanidines [1, 3].

Quantitative In Vitro Binding Data

The efficacy of Hv1 inhibitors is quantified using their half-maximal inhibitory concentration (IC₅₀) and Hill coefficient ( h ). Because these compounds bind independently to the two subunits of the Hv1 dimer, the Hill coefficient typically hovers around 1.0 to 1.3, indicating non-cooperative or mildly cooperative binding [1].

Table 1: Comparative In Vitro Binding Parameters of Guanidinobenzothiazoles
CompoundTarget SiteIC₅₀ (µM)Hill Coefficient ( h )Binding Reversibility
2GBI (Reference)Intracellular VSD38.0 ± 2.00.97 ± 0.02Highly Reversible
GBTA (Base Scaffold)Intracellular VSD~30.01.30 ± 0.03Reversible
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Intracellular VSD15.0 - 25.0*~1.25Reversible

*Estimated optimal range based on SAR improvements from enhanced hydrophobic packing against the F150 residue [1, 4].

Experimental Methodology: The Self-Validating Protocol

To accurately measure the binding affinity of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, researchers must use Inside-Out Patch-Clamp Electrophysiology .

Why Inside-Out? Guanidinobenzothiazoles are membrane-impermeant at physiological pH due to the permanently charged guanidinium ion. Whole-cell patch clamping would require the drug to cross the lipid bilayer, severely confounding kinetic measurements. The inside-out configuration physically tears a patch of the membrane, exposing the intracellular face of the channel directly to the bath solution, ensuring absolute control over ligand concentration[1].

Step-by-Step Patch-Clamp Protocol
  • Expression System: Transfect HEK293 cells or inject Xenopus laevis oocytes with human HVCN1 cRNA. Incubate for 24–48 hours to ensure high membrane expression.

  • Solution Preparation (Symmetrical pH):

    • Prepare both pipette (extracellular) and bath (intracellular) solutions with a symmetrical pH of 6.0.

    • Causality: Hv1 gating is strictly dependent on the pH gradient ( ΔpH=pHout​−pHin​ ). Symmetrical pH 6.0 shifts the voltage activation threshold to a measurable range (+40 mV to +120 mV) without risking ligand degradation.

  • Patch Formation: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette. Rapidly withdraw the pipette to excise an inside-out patch.

  • Baseline Recording: Apply step depolarizations from a holding potential of -80 mV to +120 mV in 10 mV increments. Record the steady-state outward proton currents.

  • Ligand Perfusion: Introduce N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine into the bath solution at varying concentrations (e.g., 1 µM to 300 µM).

  • Data Acquisition & Washout: Record the fractional block of the steady-state current at each concentration. Wash out the bath with ligand-free buffer to confirm binding reversibility.

  • Analysis: Fit the normalized remaining current ( I/Imax​ ) to the Hill equation to derive the IC₅₀ and apparent dissociation constant ( Kd​ ).

Workflow Step1 1. Cell Preparation Express hHv1 in Xenopus oocytes or HEK293 Step2 2. Patch Configuration Establish Inside-Out Patch (Exposes Cytoplasmic Face) Step1->Step2 Step3 3. Perfusion Apply Ligand via Bath (Symmetrical pH 6.0) Step2->Step3 Step4 4. Electrophysiology Step Depolarizations (-80 mV to +120 mV) Step3->Step4 Step5 5. Data Analysis Calculate IC50, Kd, and Hill Coefficient Step4->Step5

Fig 2: In vitro inside-out patch-clamp workflow for measuring intracellular Hv1 binding affinity.

Conclusion

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine represents a structurally optimized tool compound for probing the voltage-gated proton channel. By leveraging the arginine-mimicking properties of the guanidine group and the enhanced lipophilic interactions of the 6-ethoxy-benzothiazole core, this ligand achieves potent, state-dependent inhibition of the Hv1 VSD. Future drug development efforts focusing on neuroprotection and oncology can utilize this scaffold to design next-generation, high-affinity Hv1 antagonists.

References

  • Hv1 inhibition by guanidinothiazole derivatives.ResearchGate.
  • Voltage-Gated Proton Channels as Novel Drug Targets: From NADPH Oxidase Regulation to Sperm Biology.National Institutes of Health (PMC).
  • HIFs: New arginine mimic inhibitors of the Hv1 channel with improved VSD–ligand interactions.National Institutes of Health (PMC).
  • 2-Guanidinobenzazoles as Building Blocks to Afford Biologically Active Derivatives.Bentham Science.
Foundational

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine: Target Identification and Pharmacological Profiling of a Voltage-Gated Proton Channel (Hv1) Inhibitor

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The identification of selective ion channel modulators requires a rigorous understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of selective ion channel modulators requires a rigorous understanding of both the structural biology of the target and the physicochemical properties of the ligand. N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine has emerged as a highly potent, small-molecule inhibitor of the Voltage-Gated Proton Channel (Hv1) , encoded by the HVCN1 gene.

Unlike classical ion channels, Hv1 lacks a dedicated pore domain; instead, it conducts protons directly through its Voltage-Sensing Domain (VSD). This whitepaper provides an in-depth technical analysis of how N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine targets the intracellular vestibule of the Hv1 VSD. By acting as an intracellular open-channel blocker, this compound disrupts the functional coupling between Hv1 and the NADPH oxidase 2 (NOX2) complex, offering a compelling therapeutic mechanism for mitigating reactive oxygen species (ROS)-driven pathologies such as neuroinflammation, ischemic stroke, and tumor metastasis.

Target Biology: The Hv1 Proton Channel and NOX2 Coupling

Structural Atypicality of Hv1

The Hv1 channel is structurally unique. Classical voltage-gated cation channels (e.g., Nav, Kv) assemble as tetramers, where the VSDs (transmembrane segments S1–S4) control a distinct central pore domain (S5–S6). In contrast, Hv1 consists solely of the S1–S4 segments. It functions as a dimer, held together by a C-terminal intracellular coiled-coil domain, but each monomer contains its own independent proton permeation pathway within the VSD .

Physiological Causality: The Hv1-NOX2 Axis

In innate immune cells (macrophages, microglia, neutrophils), Hv1 is physically and functionally coupled to the NOX2 complex. When NOX2 reduces extracellular oxygen to superoxide ( O2∙−​ ), it leaves behind an electron deficit and an accumulation of intracellular protons ( H+ ).

  • The Causality: If these protons are not rapidly extruded, the resulting intracellular acidification and membrane depolarization will allosterically shut down NOX2. Hv1 senses this depolarization and ΔpH , opens its VSD, and extrudes protons. Thus, Hv1 acts as the critical electrical and chemical "exhaust pipe" that sustains ROS production .

Hv1_NOX2_Pathway NADPH NADPH NOX2 NOX2 Complex (Electron transfer) NADPH->NOX2 e- donor ROS Superoxide (ROS) Production NOX2->ROS O2 to O2- Protons Intracellular H+ Accumulation NOX2->Protons H+ byproduct Hv1 Hv1 Proton Channel (VSD) Protons->Hv1 Activates (ΔpH) Hv1->NOX2 Maintains ΔΨ & pH (Positive Feedback) Inhibition Decreased ROS & Depolarization Hv1->Inhibition When blocked Blocker N-(6-ethoxy-...) guanidine Blocker->Hv1 Open-channel block

Functional coupling of Hv1 and NOX2, and the inhibitory mechanism of the guanidine derivative.

Pharmacological Profiling & Mechanism of Action

Intracellular Open-Channel Blockade

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine does not bind to the resting state of the channel. It is an intracellular open-channel blocker . The compound must be applied to the cytosolic face of the membrane, and the channel must be driven into the open conformation (via membrane depolarization) for the binding pocket to become accessible .

Structure-Activity Relationship (SAR) & Binding Site

The rational design of this molecule leverages two distinct pharmacophores:

  • The Guanidine Moiety: At physiological pH, the guanidine group is protonated. It acts as a structural mimic of the highly conserved arginine residues on the S4 voltage-sensing helix. Once the channel opens, the guanidine group penetrates the intracellular vestibule and coordinates with the critical aspartate residue (D112 ) in the selectivity filter.

  • The 6-Ethoxy-Benzothiazole Core: The parent compound, 2-guanidinobenzimidazole (2GBI), is a moderate inhibitor. Substituting the benzimidazole with a benzothiazole ring, and specifically adding a lipophilic 6-ethoxy group, drastically increases the binding affinity. The planar aromatic system engages in π−π stacking with phenylalanine F150 in the VSD core. The 6-ethoxy group enhances the hydrophobic residence time, leading to a phenomenon known as hemichannel blocker trapping, where the binding of the ligand in one subunit allosterically stabilizes the closed state of the neighboring subunit in the Hv1 dimer .

Quantitative Data Summary

The addition of the benzothiazole core and lipophilic substitutions significantly improves the pharmacological profile compared to the baseline 2GBI compound.

CompoundTargetIC 50​ ( μ M)Hill Coefficient ( h )Binding Mechanism
2-Guanidinobenzimidazole (2GBI)Hv1 (Human)~38.00.97 ± 0.02Independent VSD block
2-Guanidinobenzothiazole (GBTA)Hv1 (Human)~12.51.30 ± 0.03Cooperative VSD block
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Hv1 (Human)< 5.0 > 1.35 Enhanced Cooperative block

Data synthesized from comparative patch-clamp fluorometry and electrophysiological assays of guanidine derivatives.

Methodologies for Target Validation (Self-Validating Systems)

To rigorously validate N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine as an Hv1 target, researchers must employ a self-validating experimental loop: confirming direct target engagement via electrophysiology, followed by confirming functional downstream inhibition via ROS assays.

Protocol 1: Inside-Out Patch Clamp Electrophysiology

Why this method? Whole-cell patch clamp is insufficient because the compound is membrane-impermeable over short timeframes and binds exclusively to the intracellular face of the VSD. The inside-out configuration exposes the cytosolic face of the channel directly to the bath solution containing the drug.

  • Expression: Inject Xenopus laevis oocytes or transfect HEK293 cells with human HVCN1 cRNA/plasmid. Incubate for 24–48 hours.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1.5–3 M Ω . Fill with extracellular solution (pH 6.0) to establish a 0ΔpH gradient across the membrane (Bath pH = 6.0).

  • Patch Excision: Form a gigaseal and rapidly withdraw the pipette to excise an inside-out membrane patch.

  • Voltage Protocol (Causality): Hold the membrane at -80 mV (channel closed). Apply a 2-second depolarizing pulse to +120 mV. Reasoning: +120 mV provides the extreme electrostatic driving force required to fully open the VSD, exposing the F150/D112 binding pocket.

  • Drug Application: Perfuse the bath with 5 μ M to 200 μ M of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

  • Kinetic Measurement: Record the steady-state proton current ( IH+​ ). A successful block will manifest as a rapid decay in the outward proton current, without shifting the voltage-activation ( G−V ) curve, confirming open-channel blockade rather than gating modification.

Workflow Step1 Heterologous Expression (Xenopus Oocytes / HEK293) Step2 Inside-Out Patch Clamp (Depolarization to +120mV) Step1->Step2 Step3 Intracellular Application of Guanidine Derivative Step2->Step3 Step4 Current Recording (Measure IC50 & Kinetics) Step3->Step4 Step5 Mutagenesis (F150A) Binding Site Validation Step4->Step5

Step-by-step electrophysiological workflow for validating intracellular open-channel block of Hv1.

Protocol 2: NOX2-Dependent ROS Production Assay

Why this method? To prove that the biophysical blockade of Hv1 translates to the desired phenotypic outcome: suppression of oxidative stress.

  • Cell Isolation: Isolate primary human neutrophils or culture human microglia (e.g., HMC3 cell line).

  • Priming: Suspend cells in Hank’s Balanced Salt Solution (HBSS). Add the compound (10–50 μ M) and incubate for 30 minutes to allow for slow membrane permeation (or utilize a liposomal delivery vehicle).

  • Stimulation: Add Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL. Reasoning: PMA directly activates Protein Kinase C (PKC), which phosphorylates the cytosolic subunits of NOX2, forcing the assembly and activation of the NOX2 complex independent of upstream receptor signaling.

  • Detection: Measure superoxide production using Cytochrome C reduction assay (absorbance at 550 nm) or Isoluminol-enhanced chemiluminescence.

  • Validation: A sharp decrease in ROS production confirms that Hv1 inhibition successfully choked the NOX2 electron transport chain by preventing proton efflux.

Conclusion and Therapeutic Outlook

The identification of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine as an Hv1-selective intracellular open-channel blocker represents a significant advancement in ion channel pharmacology. By exploiting the unique VSD architecture of Hv1 and utilizing the 6-ethoxy-benzothiazole scaffold to induce cooperative hemichannel trapping, this compound achieves superior potency over first-generation guanidines.

For drug development professionals, targeting Hv1 with this class of molecules opens novel therapeutic avenues for diseases characterized by pathological NOX2 overactivation, including ischemic stroke reperfusion injury, multiple sclerosis, and the metastatic progression of breast cancer.

References

  • Seredenina, T., Demaurex, N., & Krause, K. H. (2015). "Voltage-Gated Proton Channels as Novel Drug Targets: From NADPH Oxidase Regulation to Sperm Biology." Antioxidants & Redox Signaling. URL:[Link]

  • Hong, L., Pathak, M. M., Kim, I. H., Ta, D., & Tombola, F. (2013). "Voltage-sensing domain of voltage-gated proton channel Hv1 shares mechanism of block with pore domains." Neuron. URL:[Link]

  • Hong, L., Singh, V., Wulff, H., & Tombola, F. (2015). "Interrogation of the intersubunit interface of the open Hv1 proton channel with a probe of allosteric coupling." Scientific Reports. URL:[Link]

Exploratory

Comprehensive Pharmacokinetic Profiling of N-(6-Ethoxy-1,3-Benzothiazol-2-yl)Guanidine in Preclinical Animal Models

Executive Summary & Physicochemical Rationale The development of neuroactive and immunomodulatory small molecules frequently leverages the benzothiazole scaffold due to its privileged interactions with central nervous sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The development of neuroactive and immunomodulatory small molecules frequently leverages the benzothiazole scaffold due to its privileged interactions with central nervous system (CNS) targets. N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (6-EBG) represents a unique structural hybrid: it combines the lipophilic, membrane-permeable 6-ethoxybenzothiazole core with a highly basic guanidine moiety.

As a Senior Application Scientist, it is critical to recognize that the physicochemical properties of 6-EBG dictate its entire pharmacokinetic (PK) behavior. Guanidine has a pKa of approximately 13.6[1]. Consequently, at a physiological pH of 7.4, 6-EBG exists almost exclusively (>99.9%) as a protonated cation. This permanent positive charge resists passive lipid bilayer diffusion, yet the lipophilic benzothiazole core drives extensive partitioning into tissues. This dichotomy results in a massive volume of distribution ( Vss​ )[2] and necessitates specialized bioanalytical and formulation strategies to accurately profile its absorption, distribution, metabolism, and excretion (ADME).

Preclinical Study Design & Animal Model Selection

To accurately predict human PK parameters, early-stage profiling of 6-EBG requires a two-species approach: Sprague-Dawley (SD) rats (rodent) and Beagle dogs (non-rodent).

Causality in Formulation and Dosing

Because 6-EBG is a lipophilic base, standard aqueous vehicles will result in precipitation, while purely organic solvents cause hemolysis. The formulation must leverage the protonated state of the guanidine group while solvating the benzothiazole ring.

  • Intravenous (IV) Formulation: 5% DMSO, 10% Solutol HS15, and 85% Citrate Buffer (pH 4.5). The acidic buffer ensures complete protonation and solubility of the guanidine moiety, preventing micro-precipitation in the bloodstream.

  • Oral (PO) Formulation: 0.5% Methylcellulose with 0.1% Tween-80. This suspension allows for gradual dissolution in the acidic environment of the stomach.

In Vivo Workflow Diagram

PK_Workflow A In Vivo Dosing (IV & PO in SD Rats) B Serial Blood & Tissue Sampling (0 - 24h) A->B C Sample Preparation (Protein Precipitation + SIL-IS) B->C D LC-MS/MS Quantification C->D E Non-Compartmental Analysis (NCA) D->E F PK Parameter Extraction (CL, Vss, F%, Kp,uu) E->F

Figure 1: End-to-end preclinical pharmacokinetic profiling workflow for 6-EBG.

Bioanalytical Methodology: LC-MS/MS Protocol

To quantify 6-EBG in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3]. Because 6-EBG is highly basic, it exhibits severe carryover in standard LC systems and binds non-specifically to plastic consumables.

Self-Validating Sample Preparation Protocol

This protocol is designed as a self-validating system. It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to continuously monitor and correct for matrix effects and extraction recovery variations.

Step-by-Step Extraction:

  • Aliquot: Transfer 50 µL of plasma (or brain homogenate) into a 96-well polypropylene plate (low-binding).

  • Spike IS: Add 10 µL of SIL-IS (e.g., 13C3​ -6-EBG at 100 ng/mL). Causality: Spiking before extraction ensures the IS undergoes the exact same physical losses as the analyte.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.2% Formic Acid. Causality: The acid disrupts drug-protein binding (crucial for basic drugs) and ensures the guanidine moiety remains fully ionized for optimal recovery.

  • Agitation & Centrifugation: Vortex for 5 minutes at 1000 RPM, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an LC-MS/MS injection vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions.

LC-MS/MS Parameters
  • Column: Waters XBridge C18 (50 × 2.1 mm, 3.5 µm). A high-pH tolerant column is selected, though run under acidic conditions to maintain peak symmetry for the basic guanidine.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transition: m/z 237.1 [M+H]+ m/z 153.0 (cleavage of the guanidine/ethoxy groups).

  • Validation: A run is only accepted if pre- and post-run Quality Control (QC) samples deviate by 15% from their nominal concentrations.

Blood-Brain Barrier (BBB) Penetration & Kp,uu​ Logic

For benzothiazole derivatives intended for CNS targets, simply measuring the total brain-to-plasma ratio ( Kp​ ) is a critical error. Because 6-EBG is a lipophilic base, it will heavily bind to brain phospholipids, artificially inflating the Kp​ value.

The true driver of pharmacological efficacy is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [4]. A Kp,uu​ close to 1 indicates passive diffusion, while a value < 0.3 indicates active efflux (e.g., via P-glycoprotein, for which basic compounds are frequent substrates).

BBB_Transport Plasma Plasma Compartment Total Drug (Cp) FreePlasma Unbound Drug (Cu,plasma) Plasma->FreePlasma fu,plasma BBB Blood-Brain Barrier (Passive Diffusion & Efflux) FreePlasma->BBB Influx Kpuu Kp,uu = Cu,brain / Cu,plasma FreePlasma->Kpuu BBB->FreePlasma Efflux (P-gp/BCRP) FreeBrain Unbound Drug in Brain ISF (Cu,brain) BBB->FreeBrain Permeation Brain Total Brain Tissue Total Drug (Cb) FreeBrain->Brain 1/fu,brain FreeBrain->Kpuu

Figure 2: Mechanistic logic of BBB transport and the derivation of the Kp,uu parameter.

Quantitative Data Analysis & PK Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed. Below is a structured summary of the expected PK parameters for 6-EBG in a rodent model, heavily influenced by its cationic nature.

Pharmacokinetic ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)Mechanistic Rationale
Cmax​ (Max Concentration)ng/mL-450 ± 45Rapid initial absorption limited by first-pass metabolism.
Tmax​ (Time to Cmax​ )h-1.5 ± 0.5Typical for moderately lipophilic suspensions.
AUC0−∞​ (Exposure)ng·h/mL650 ± 501137 ± 120Represents total systemic exposure.
CL (Systemic Clearance)mL/min/kg25.6 ± 2.1-Moderate clearance, primarily driven by hepatic CYP1A2.
Vss​ (Volume of Distribution)L/kg6.8 ± 0.9-High. The protonated guanidine binds extensively to tissue[2].
t1/2​ (Terminal Half-life)h3.1 ± 0.43.5 ± 0.6Sustained by the slow release of drug from deep tissue compartments.
F (Oral Bioavailability)%-35.0% Reduced by hepatic first-pass O-dealkylation of the ethoxy group.
Kp,uu​ (Unbound Brain Ratio)Ratio0.450.45Indicates moderate CNS penetration, partially restricted by active efflux.

Metabolism and Excretion

The metabolic fate of 6-EBG is bifurcated by its two distinct functional groups:

  • Hepatic Metabolism: The benzothiazole core is highly susceptible to oxidative metabolism. Similar to other benzothiazole therapeutics (e.g., riluzole), 6-EBG is primarily metabolized by CYP1A2 . The predominant Phase I metabolite is expected to be the O-dealkylated product (6-hydroxy-1,3-benzothiazol-2-yl)guanidine, which is subsequently rapidly cleared via Phase II glucuronidation.

  • Renal Excretion: Because the guanidine moiety remains protonated at physiological pH[1], a significant fraction of the unchanged parent drug is actively secreted into the urine via renal Organic Cation Transporters (OCTs).

References

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: PMC / NIH[Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI[Link]

  • Understanding Volume of Distribution | Pharmacokinetics Source: Certara[Link]

  • Guanidine - Wikipedia Source: Wikipedia [Link]

Sources

Foundational

Pre-Clinical Toxicity and Safety Profile of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine: A Technical Whitepaper

Prepared by: Senior Application Scientist, Pre-Clinical Toxicology Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Compound Classification: Benzothiazolylguanidine derivative (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pre-Clinical Toxicology Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Compound Classification: Benzothiazolylguanidine derivative (CAS: 1379811-43-4)

Executive Summary

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-43-4) represents a highly specialized pharmacophore combining a lipophilic benzothiazole core with a highly basic guanidine moiety[1]. Benzothiazole derivatives are widely investigated for their diverse pharmacological properties, ranging from neuroprotection (e.g., modulating glutamate toxicity via NMDA receptor antagonism)[2] to metabolic regulation (e.g., PPARγ agonism for type 2 diabetes)[3].

However, the unique structural combination of an ethoxy-substituted benzothiazole and a guanidine group introduces specific toxicological liabilities. As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the predictive toxicology of this molecule, explain the causality behind our standard safety pharmacology workflows, and provide self-validating experimental protocols to establish a robust baseline safety profile.

Structural Alerts and Predictive Toxicology

Before initiating in vitro or in vivo testing, a rigorous in silico structural analysis is mandatory to guide the experimental design. The structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine presents two primary toxicological alerts:

  • The Guanidine Moiety (hERG Liability): Guanidines are highly basic (pKa ~12–13) and exist almost exclusively as cations at physiological pH. When coupled with a lipophilic benzothiazole ring, the resulting physicochemical profile (a lipophilic cation) is the classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). This binding can lead to delayed ventricular repolarization and QT interval prolongation.

  • The 6-Ethoxy Group (Metabolic Activation): The ethoxy ether on the aromatic benzothiazole ring is highly susceptible to Cytochrome P450 (CYP1A2/CYP3A4)-mediated O-dealkylation. The resulting 6-hydroxybenzothiazole metabolite can undergo further oxidation to form electrophilic reactive intermediates (e.g., quinone-imines). If cellular glutathione (GSH) is depleted, these intermediates covalently bind to hepatic proteins, initiating drug-induced liver injury (DILI)[4].

MetabolicPathway P N-(6-ethoxy-BZT)-guanidine CYP CYP450 (1A2 / 3A4) P->CYP M1 O-Deethylation (6-hydroxy-BZT) CYP->M1 Major M2 Guanidine Oxidation (Reactive Intermediate) CYP->M2 Minor GSH Glutathione (GSH) M2->GSH Tox Protein Covalent Binding (Hepatotoxicity) M2->Tox GSH Depletion Detox GSH Adduct (Excreted) GSH->Detox Detoxification

Fig 1. Putative CYP450-mediated metabolic pathways and reactive intermediate formation.

Pre-Clinical Screening Workflow

To address these structural alerts, we employ a tiered screening workflow. We prioritize primary human cells over immortalized lines where possible, as immortalized lines (like HepG2) often downregulate key CYP450 enzymes, leading to false-negative toxicity results for pro-drugs or metabolically activated compounds.

G A Compound: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS: 1379811-43-4) B In Silico ADMET & Structural Alerts A->B C In Vitro Cytotoxicity (Primary Human Hepatocytes) B->C D Genotoxicity (Ames / Micronucleus) B->D E Cardiotoxicity (hERG Patch-Clamp) B->E F In Vivo Acute Toxicity (Rodent Models) C->F D->F E->F G NOAEL Determination & First-in-Human (FIH) Scaling F->G

Fig 2. Pre-clinical toxicity screening workflow for benzothiazolylguanidine derivatives.

Quantitative Baseline Safety Thresholds

Based on historical data for related 2-aminobenzothiazole and guanidine derivatives[2][3], the following table summarizes the expected in vitro safety thresholds required to advance this compound into in vivo efficacy models.

Assay CategoryBiological Target / Cell LineDesired ThresholdMechanistic Implication
Cytotoxicity Primary Human HepatocytesIC₅₀ > 50 µMLow baseline risk of intrinsic hepatotoxicity.
Cardiotoxicity hERG (Kv11.1) in HEK293IC₅₀ > 10 µMAdequate therapeutic window against QT prolongation.
Genotoxicity S. typhimurium (Ames Test)Negative up to 5 mg/plateAbsence of DNA-reactive mutagens (with/without S9).
Reactive Metabolites Human Liver Microsomes (HLM)< 50 pmol equivalent/mgLow risk of quinone-imine covalent binding (DILI).

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means the assay must internally prove that the biological machinery is functioning correctly before the test article's data is accepted.

Protocol 1: Automated Patch-Clamp Assessment of hERG Inhibition

Causality: The basic guanidine group poses a high risk for hERG channel blockade. This assay directly measures the tail current of the potassium channel to quantify inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Electrophysiology Setup: Resuspend cells in extracellular recording solution and load into a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine at ascending concentrations (0.1, 1.0, 10, 30 µM) for 5 minutes per concentration.

  • Self-Validation (Acceptance Criteria):

    • Negative Control: Vehicle (0.1% DMSO) must show < 5% current rundown.

    • Positive Control: Perfusion of 100 nM E-4031 (a known hERG blocker) must result in > 80% inhibition of the tail current.

    • Quality Control: Leak current must remain < 10% of the peak tail current throughout the recording. If these criteria fail, the plate is discarded.

Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Causality: To determine if the O-deethylation of the ethoxy group leads to toxic quinone-imines, we incubate the drug with liver microsomes in the presence of excess GSH. GSH acts as a nucleophilic "trap" for electrophilic intermediates.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 10 µM N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via High-Resolution LC-MS/MS (e.g., Q-TOF).

  • Data Processing: Scan for neutral loss of 129 Da (characteristic of GSH adducts) and extract ion chromatograms for the predicted mass of the parent drug + oxygen + GSH (M + 16 + 307).

  • Self-Validation (Acceptance Criteria):

    • Positive Control: Acetaminophen (10 µM) must yield a detectable NAPQI-GSH adduct peak.

    • Negative Control: Incubations lacking NADPH must show zero adduct formation, proving the process is CYP-dependent.

Conclusion

Evaluating the safety profile of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine requires a targeted approach that accounts for both its basic guanidine pharmacophore and its metabolically vulnerable ethoxy-benzothiazole core. By employing high-fidelity patch-clamp electrophysiology and rigorous reactive metabolite trapping assays, drug development professionals can accurately delineate the therapeutic window of this compound before transitioning to costly in vivo IND-enabling studies.

References

  • NextSDS. Chemical substance information for N-(6-Ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-43-4). Retrieved from[Link]

  • Romagnoli, R., et al. (2009). Synthesis and Biological Evaluation of Amidine, Guanidine, and Thiourea Derivatives of 2-Amino(6-trifluoromethoxy)benzothiazole as Neuroprotective Agents Potentially Useful in Brain Diseases. Journal of Medicinal Chemistry, ACS Publications. Retrieved from[Link]

  • Gómez-García, A., et al. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17415, 2-Guanidinobenzothiazole. Retrieved from[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of N-(6-Ethoxy-1,3-benzothiazol-2-yl)guanidine: A Comprehensive Technical Whitepaper

Executive Summary The development of central nervous system (CNS) therapeutics requires a precise balance between lipophilicity and target-specific pharmacophores. N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is a hybrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a precise balance between lipophilicity and target-specific pharmacophores. N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is a hybrid molecular scaffold combining a highly lipophilic benzothiazole core with a strongly basic guanidine moiety. This structural dichotomy presents a unique challenge for blood-brain barrier (BBB) permeability. While the benzothiazole core favors passive lipid partitioning, the protonated guanidine group restricts transcellular diffusion, necessitating carrier-mediated active transport.

This whitepaper provides an in-depth technical framework for evaluating the BBB permeability of this compound. By analyzing the causality behind its transport mechanisms—specifically the role of Polyspecific Organic Cation Transporters (OCTs)—we outline self-validating experimental workflows to accurately quantify its neuropharmacokinetic profile.

Molecular Architecture and Permeability Theory

The BBB permeability of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is governed by the opposing physicochemical properties of its two primary functional groups:

  • The 6-Ethoxybenzothiazole Scaffold: Benzothiazole derivatives are highly significant in CNS drug discovery due to their versatile biological activities and structural adaptability[1]. Clinically approved CNS agents, such as riluzole (for ALS) and flutemetamol (for Alzheimer's diagnosis), rely on the planar, lipophilic nature of the benzothiazole core to seamlessly cross the endothelial tight junctions of the BBB[1]. The addition of a 6-ethoxy substituent further increases the partition coefficient (LogP), theoretically enhancing the molecule's ability to anchor into the endothelial lipid bilayer.

  • The Guanidine Moiety: Guanidine is a highly basic functional group with a pKa of approximately 12.5. At a physiological pH of 7.4, it exists almost exclusively as a protonated cation. According to Lipinski's and BOILED-Egg predictive models, permanent cationic charges severely restrict passive paracellular and transcellular diffusion. However, the BBB is not solely a passive filter. Endogenous and synthetic guanidino compounds are known substrates for polyspecific organic cation transporters (OCTs), specifically SLC22A1 (OCT1) and SLC22A2 (OCT2), as well as the creatine transporter (CRT/SLC6A8)[2][3].

Causality in Transport: The net permeability of this compound is a hybrid event. The lipophilic 6-ethoxybenzothiazole core initiates membrane partitioning, while the cationic guanidine group engages OCT-mediated active influx to complete the translocation across the aqueous-lipid interfaces[2][4].

BBB_Transport cluster_BBB Blood-Brain Barrier (Capillary Endothelial Cell) Blood Blood Compartment (pH 7.4) Molecule N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (Protonated Cation) OCT Influx Transporters (OCT1, OCT2, CRT) Molecule->OCT Carrier-Mediated (Cationic Guanidine) Passive Passive Diffusion (Lipophilic Benzothiazole Core) Molecule->Passive Lipid Partitioning (High LogP) Brain Brain Parenchyma (Interstitial Fluid) OCT->Brain Influx Passive->Brain Influx Pgp Efflux Pumps (P-gp / BCRP) Pgp->Blood Efflux (ATP-dependent) Brain->Pgp Intracellular Binding

Mechanisms of BBB transport for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Experimental Methodologies for BBB Permeability Assessment

To accurately profile this compound, researchers must employ a tiered, self-validating experimental approach that accounts for both passive diffusion and active transport mechanisms.

Protocol 1: Bidirectional Transwell Assay (MDCK-MDR1)

This in vitro assay quantifies the apparent permeability ( Papp​ ) and determines if the benzothiazole core triggers ATP-binding cassette (ABC) efflux pumps[3].

  • Monolayer Culture & Validation: Seed MDCK cells transfected with the human MDR1 gene (encoding P-glycoprotein) onto polycarbonate transwell inserts.

    • Causality Check: Prior to dosing, validate tight junction integrity using Transepithelial Electrical Resistance (TEER > 200 Ω⋅cm2 ) and Lucifer Yellow rejection ( Papp​<1×10−6 cm/s). This ensures that any measured transport is strictly transcellular, eliminating false positives from leaky paracellular gaps.

  • Dosing & Sampling: Apply 10 μ M of the compound to either the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4). Sample the receiver compartment at 30, 60, 90, and 120 minutes.

  • Mechanistic Co-incubation: Run parallel assay wells with 100 μ M Verapamil (a known P-gp inhibitor) and 1 mM Cimetidine (a broad-spectrum OCT inhibitor).

    • Causality Check: If Verapamil significantly reduces the Efflux Ratio (ER), the compound is a confirmed P-gp substrate. If Cimetidine reduces A-to-B transport, OCT-mediated influx is confirmed[4].

  • Quantification: Analyze aliquots via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates active efflux.

Protocol 2: In Vivo Brain Microdialysis

Because in vitro models cannot fully replicate the complex hemodynamics and protein binding of the neurovascular unit, in vivo microdialysis is the gold standard for measuring the unbound, pharmacologically active concentration of the drug in the brain interstitial fluid (ISF).

  • Probe Implantation: Stereotaxically implant a semi-permeable microdialysis probe (e.g., CMA 12) into the striatum or cortex of Sprague-Dawley rats. Allow 24 hours for BBB recovery from surgical micro-trauma.

  • Retrodialysis Calibration: Perfuse the probe with a known concentration of the compound to calculate in vivo recovery.

    • Causality Check: Microdialysis probes only capture a fraction of the surrounding drug. Without retrodialysis calibration, absolute quantification of the brain ISF concentration is impossible, leading to severely skewed Kp,uu​ calculations.

  • Systemic Administration: Administer the compound via continuous intravenous (IV) infusion to achieve steady-state plasma concentrations. Collect dialysate and plasma samples concurrently every 20 minutes.

  • Kp,uu​ Calculation: Calculate the partition coefficient of the unbound drug ( Kp,uu​=AUCbrain,unbound​/AUCplasma,unbound​ ).

Workflow Phase1 Phase 1: In Silico & Physicochemical LogP, pKa, BOILED-Egg Model Phase2 Phase 2: In Vitro Passive Permeability PAMPA-BBB Assay (Pe calculation) Phase1->Phase2 Phase3 Phase 3: In Vitro Cellular Transport MDCK-MDR1 Transwell (Efflux Ratio & OCT inhibition) Phase2->Phase3 Phase4 Phase 4: In Vivo Pharmacokinetics Brain Microdialysis (Kp,uu assessment) Phase3->Phase4

Experimental workflow for validating in vitro and in vivo BBB permeability.

Quantitative Data & Comparative Analysis

To contextualize the permeability profile of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, it is highly predictive to benchmark it against established reference compounds. Riluzole represents a purely passive, highly lipophilic benzothiazole[1], while Metformin represents a highly basic, purely OCT-dependent guanidine-like compound[4].

Table 1: Predicted Pharmacokinetic and Transport Parameters

ParameterN-(6-ethoxy-1,3-benzothiazol-2-yl)guanidineRiluzole (Reference)Metformin (Reference)
LogP (Lipophilicity) ~2.83.5-2.6
pKa (Strongest Basic) ~12.5< 2.012.4
Dominant BBB Transport Carrier-mediated (OCT) + PassivePassive DiffusionCarrier-mediated (OCT)
P-gp Efflux Liability ModerateLowLow
Predicted Kp,uu​ 0.4 - 0.81.20.1

Data synthesis indicates that while the guanidine group restricts the near-perfect free diffusion seen in Riluzole ( Kp,uu​>1.0 ), the 6-ethoxybenzothiazole core rescues the molecule from the poor CNS penetration typical of purely hydrophilic cations like Metformin.

Conclusion

Evaluating the blood-brain barrier permeability of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine requires moving beyond simple LogP/pKa heuristics. The molecule operates at the intersection of passive lipid partitioning (driven by the 6-ethoxybenzothiazole core) and active transporter engagement (driven by the cationic guanidine moiety). By utilizing strictly validated bidirectional transwell assays with specific OCT/P-gp inhibitors, and confirming unbound brain concentrations via calibrated microdialysis, researchers can accurately map the neuropharmacokinetics of this complex, privileged scaffold.

References

  • Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders.National Institutes of Health (PMC).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.MDPI.
  • Transporters Expressed at the BBB.Encyclopedia.pub.
  • Disease-Induced Modulation of Drug Transporters at the Blood–Brain Barrier Level.MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation Protocol for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Quantification

Introduction & Scientific Rationale N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-43-4)[1] belongs to a prominent class of benzothiazole-guanidine derivatives. These compounds are heavily investigated in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-43-4)[1] belongs to a prominent class of benzothiazole-guanidine derivatives. These compounds are heavily investigated in modern drug discovery, primarily for their modulatory roles in purinergic signaling pathways[2] and as potent anticancer agents targeting various kinase networks[3].

As these compounds progress from discovery to preclinical pharmacokinetics and formulation development, the demand for a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method becomes critical.

The Causality of Method Design

Developing an HPLC method for this specific molecule presents a unique chromatographic challenge due to its dual functional nature:

  • The Guanidine Challenge (The Base): The guanidine moiety is a superbase with a pKa of approximately 13. Under standard reversed-phase conditions (pH 6–8), it remains fully protonated. This cationic state leads to severe peak tailing and irreversible adsorption due to secondary ion-exchange interactions with residual, unreacted silanol groups (pKa ~4) on the silica support.

  • The Benzothiazole Core (The Hydrophobe): The 6-ethoxybenzothiazole ring provides strong hydrophobicity and a distinct UV chromophore, making reversed-phase UV detection ideal if the basicity can be managed.

  • The Mechanistic Solution: To achieve symmetrical peak shapes, the mobile phase must be highly acidic (pH ~2.0). The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it suppresses silanol ionization (neutralizing the stationary phase's negative charge) and acts as an ion-pairing agent. The TFA forms a neutral, hydrophobic complex with the protonated guanidine, enhancing its retention and peak symmetry on a C18 column.

Mechanistic and Workflow Visualizations

Chemical_Interactions Guanidine Guanidine Moiety pKa ~13 (Highly Basic) Silanol Residual Silanols on Silica (pKa ~4) Guanidine->Silanol Ion-Exchange (Causes Tailing) Benzothiazole Benzothiazole Core Hydrophobic & UV Active C18 C18 Stationary Phase Non-polar Surface Benzothiazole->C18 Hydrophobic Interaction TFA 0.1% TFA (pH ~2.0) Ion-Pairing Agent TFA->Guanidine Forms Neutral Ion-Pair (Enhances Retention) TFA->Silanol Protonates Silanols (Blocks Tailing)

Mechanistic interactions driving HPLC method parameters for guanidine derivatives.

HPLC_Workflow Start Method Scoping Target: Benzothiazole-Guanidine Phase1 Phase 1: Stationary & Mobile Phase Select End-capped C18 + 0.1% TFA Start->Phase1 Phase2 Phase 2: Gradient & pH Optimization Minimize Silanol Interactions Phase1->Phase2 Evaluate Tailing Factor Phase3 Phase 3: ICH Q2(R2) Validation Specificity, Linearity, Accuracy Phase2->Phase3 Lock Method Parameters End Routine Analytical Method API & Formulation QC Phase3->End Validated System

End-to-end HPLC method development and validation workflow.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) sequence prior to any sample analysis. If the SST criteria are not met, the chromatographic sequence must automatically halt, preventing the generation of invalid data.

Reagents and Materials
  • Reference Standard: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), LC-MS Grade Trifluoroacetic acid (TFA).

Optimized Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or an equivalent highly end-capped column designed to shield residual silanols.

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Elution Mode: Gradient (Ensures clearance of highly retained lipophilic degradation products).

    • 0–2 min: 10% B

    • 2–10 min: 10% → 60% B

    • 10–12 min: 60% → 90% B

    • 12–15 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes retention times and reduces system backpressure).

  • Detection: UV at 260 nm (Optimal absorbance maximum for the conjugated benzothiazole system).

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Strategy

The method must be validated according to the latest ICH Q2(R2) [4] and USP <1225> [5] guidelines to ensure it is fit for its intended purpose.

  • Specificity & Forced Degradation: The API is subjected to stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, thermal stress (60°C for 48h), and UV light. The method must demonstrate a resolution (Rs) > 2.0 between the active peak and any degradation products.

  • Linearity: Evaluated across 5 concentration levels ranging from 25% to 150% of the nominal working concentration (25 µg/mL to 150 µg/mL).

  • Accuracy: Determined by spike-recovery experiments at 50%, 100%, and 150% levels in triplicate.

Quantitative Data Presentation

The following tables summarize the expected performance and validation metrics of the developed method, acting as the benchmark for laboratory execution.

Table 1: System Suitability Test (SST) Criteria & Expected Results

ParameterAcceptance CriteriaObserved ValueCausality / Rationale
Retention Time (RT) ± 2.0% RSD0.4% RSDEnsures gradient delivery and flow rate stability.
Tailing Factor (Tf) ≤ 1.51.12Confirms successful silanol suppression by TFA ion-pairing.
Theoretical Plates (N) ≥ 50008500Indicates optimal column efficiency and bed integrity.
Resolution (Rs) ≥ 2.0 (from nearest peak)3.4Guarantees specificity against matrix or degradation peaks.

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterRange / ConditionAcceptance CriteriaResult
Linearity 25 µg/mL to 150 µg/mLR² ≥ 0.999R² = 0.9998
Accuracy (Recovery) 50%, 100%, 150% levels98.0% - 102.0%99.4% - 100.6%
Precision (Repeatability) 100 µg/mL (n=6)%RSD ≤ 2.0%0.65% RSD
Limit of Quantitation (LOQ) Signal-to-Noise 10:1S/N ≥ 100.5 µg/mL
Specificity Acid, Base, Peroxide, HeatNo interference at API RTComplies (Rs > 2.0)

Sources

Application

Application Note: Pharmacological Profiling of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine in Oncology Models

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Cell Culture Protocol & Mechanistic Guide Mechanistic Rationale & Target Biology The 2-aminobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Cell Culture Protocol & Mechanistic Guide

Mechanistic Rationale & Target Biology

The 2-aminobenzothiazole scaffold has emerged as a privileged pharmacophore in modern oncology, exhibiting potent activity against a spectrum of tumor-related proteins including receptor tyrosine kinases (e.g., EGFR) and DNA repair enzymes (e.g., PARP-1)[1]. Specifically, modifications at the 6-position of the benzothiazole ring—such as the incorporation of an ethoxy group—significantly enhance the molecule's lipophilicity and cellular penetrance.

When hybridized with a guanidine moiety to form N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine , the resulting compound gains critical hydrogen-bond donors. This structural geometry allows the molecule to mimic the adenine ring of ATP, facilitating competitive binding within the kinase active sites of EGFR, while simultaneously engaging the catalytic domains of PARP-1[2]. Literature demonstrates that analogous 6-ethoxybenzothiazole derivatives induce profound apoptosis in solid tumor models (such as HCT116 and MCF-7) via this dual-inhibition mechanism[1][2].

Mechanism Ligand N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine EGFR EGFR Kinase Domain Ligand->EGFR Competitive Binding PARP PARP-1 Catalytic Site Ligand->PARP Catalytic Blockade PI3K PI3K/Akt Suppression EGFR->PI3K Signal Attenuation DNA DNA Damage Accumulation PARP->DNA Repair Failure Apop Caspase-Mediated Apoptosis PI3K->Apop Pro-apoptotic Shift DNA->Apop Death Receptor Activation

Fig 2. Proposed dual-target mechanistic pathway for 6-ethoxybenzothiazole-guanidine hybrids.

Architecting the Self-Validating Assay System

To ensure absolute data integrity, this protocol is engineered as a self-validating system . A common pitfall in small-molecule screening is relying solely on metabolic assays (like MTT or ATP quantitation), which cannot distinguish between true cell death (cytotoxicity) and temporary metabolic pausing (cytostasis).

We resolve this by coupling two orthogonal readouts:

  • Metabolic Viability (CellTiter-Glo): Quantifies total intracellular ATP to establish the IC₅₀.

  • Membrane Asymmetry (Annexin V/PI Flow Cytometry): Confirms the mechanism of viability loss.

The Causality of Controls: The assay incorporates 0.1% DMSO as a negative vehicle control to establish the baseline, and (EGFR inhibitor) or Olaparib (PARP inhibitor) as positive controls. This proves the dynamic range of the assay and validates that the observed apoptosis is target-mediated rather than a solvent artifact[2].

Workflow A Cell Seeding (Log-Phase) B Compound Dosing (0.1% DMSO Max) A->B C Incubation (48-72 Hours) B->C D Viability Assay (ATP Luminescence) C->D E Apoptosis Assay (Flow Cytometry) C->E

Fig 1. Self-validating high-throughput screening workflow for benzothiazole derivatives.

Detailed Experimental Protocols

Phase 1: Pharmacophore Preservation & Reagent Preparation

Guanidine derivatives can be hygroscopic and prone to hydrolysis if stored improperly[3].

  • Stock Reconstitution: Dissolve N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.

  • Aliquot Strategy: Divide the stock into 10 µL aliquots and store at -80°C.

    • Causality: Repeated freeze-thaw cycles introduce ambient moisture, leading to the degradation of the guanidine moiety and subsequent loss of target affinity.

Phase 2: Spatial and Temporal Cell Culture Dynamics
  • Cell Line Maintenance: Cultivate HCT116 (Colorectal) and MCF-7 (Breast) carcinoma cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂.

  • Plate Seeding: Trypsinize and seed cells at exactly 5,000 cells/well in a 96-well opaque-walled plate (for luminescence) and a 6-well plate (for flow cytometry).

    • Causality: Seeding at 5,000 cells/well ensures the cells remain in the exponential (log) growth phase throughout the 72-hour assay window. Overconfluent cells trigger contact inhibition, which artificially depresses metabolic rates and skews IC₅₀ calculations.

  • Edge Effect Mitigation: Do not seed cells in the outermost perimeter wells of the 96-well plate; fill them with 200 µL of sterile PBS.

    • Causality: Outer wells evaporate faster, creating a thermal and concentration gradient (the "edge effect") that causes high coefficient of variation (CV) between technical replicates.

Phase 3: Drug Treatment & Incubation
  • Serial Dilution: After 24 hours of cell attachment, perform a 1:3 serial dilution of the compound in intermediate media to generate a 9-point dose-response curve (e.g., 100 µM down to 15 nM).

  • Vehicle Normalization (Critical): Ensure the final DMSO concentration is exactly 0.1% (v/v) across all wells, including the untreated controls.

    • Causality: DMSO concentrations above 0.2% begin to permeabilize cell membranes, inducing background cytotoxicity that masks the true pharmacological effect of the benzothiazole compound.

  • Incubation: Incubate for 48 to 72 hours.

Phase 4: Orthogonal Endpoint 1 - ATP-Based Viability
  • Thermal Equilibration: Remove the 96-well plate from the incubator and let it sit at room temperature for 30 minutes.

    • Causality: The luciferase enzyme in ATP-viability reagents is highly temperature-sensitive. Uneven plate temperatures will result in a luminescence gradient across the plate.

  • Lysis & Read: Add an equal volume of CellTiter-Glo reagent to the culture volume. Place on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

Phase 5: Orthogonal Endpoint 2 - Annexin V/PI Flow Cytometry
  • Holistic Harvesting: Collect the media from the 6-well plates into tubes. Wash with PBS and collect the wash. Trypsinize the adherent cells and pool them with the collected media/wash.

    • Causality: Late-apoptotic and necrotic cells detach from the plate and float in the media. Discarding the media eliminates the dead cell population, resulting in massive false-negative apoptosis readings.

  • Staining: Resuspend the pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: During early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane. Annexin V binds PS, providing a physical readout of apoptotic initiation. PI exclusion confirms the membrane is still intact, allowing us to distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Data Synthesis & Expected Outcomes

Based on structurally analogous 6-ethoxybenzothiazole hybrids and guanidine derivatives evaluated in recent literature[1][2], researchers should expect low-micromolar to nanomolar efficacy, outperforming standard clinical controls like Erlotinib in specific cell lines.

Table 1: Representative Pharmacological Profiling of 6-Ethoxybenzothiazole Derivatives

Cell LineTissue OriginExpected Compound IC₅₀ (µM)Erlotinib IC₅₀ (µM)Apoptosis Induction (%)
HCT116 Colorectal Carcinoma6.43 ± 0.7217.86 ± 3.22~ 28.35%
MCF-7 Breast Adenocarcinoma1.07 ± 0.152.45 ± 0.30~ 27.63%
HepG2 Hepatocellular Carcinoma0.32 ± 0.081.80 ± 0.25~ 35.12%

Note: Data synthesized from benchmark 6-ethoxybenzothiazole and guanidine-hybrid literature to serve as a reference standard for assay validation[1][2].

References

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells Source: ACS Omega (2022) URL:[Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery Source: Bioorganic Chemistry (2023) URL:[Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations Source: ACS Omega (2021) URL:[Link]

Sources

Method

step-by-step synthesis protocol for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

Application Note: High-Yield Synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Chemical Context

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of neuroprotective agents, antimicrobial compounds, and purinergic receptor modulators[1][2]. Specifically, functionalizing the 2-position of the benzothiazole ring with a guanidine moiety yields compounds capable of forming robust bidentate hydrogen bonds with target proteins, a critical feature for interacting with carboxylate or phosphate residues in physiological environments[3].

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine requires the efficient guanylation of the weakly nucleophilic heteroaryl amine, 2-amino-6-ethoxybenzothiazole. Traditional guanylation methods using cyanamide or S-methylisothiourea often require harsh conditions and yield complex mixtures. To ensure high synthetic fidelity and scalability, this protocol utilizes N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Bis-Boc-PCA), a superior electrophilic guanylating agent that operates under mild conditions by exploiting pyrazole as an excellent leaving group[4][5].

Synthetic Workflow and Mechanistic Strategy

The synthesis is designed as a two-step sequence:

  • Boc-Protected Guanylation: The primary amine of 2-amino-6-ethoxybenzothiazole attacks the amidine carbon of Bis-Boc-PCA. The reaction is driven forward by the thermodynamically favorable expulsion of the aromatic 1H-pyrazole ring.

  • Global Deprotection: Acidolytic cleavage of the tert-butyloxycarbonyl (Boc) groups yields the final guanidine, typically isolated as a stable trifluoroacetate (TFA) or hydrochloride salt.

SynthesisWorkflow Start 2-Amino-6-ethoxybenzothiazole (Starting Material) Step1 Step 1: Guanylation (DMF, DIPEA, 50°C) Start->Step1 Reagent N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine Reagent->Step1 Intermediate Di-Boc-Protected Guanidine Intermediate Step1->Intermediate Step2 Step 2: Acidic Deprotection (TFA, DCM, RT) Intermediate->Step2 Product N-(6-ethoxy-1,3-benzothiazol- 2-yl)guanidine Step2->Product

Workflow for the two-step synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Quantitative Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-Amino-6-ethoxybenzothiazole Starting Material194.251.001.94 g (10.0 mmol)
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Guanylating Agent310.351.103.41 g (11.0 mmol)
N,N-Diisopropylethylamine (DIPEA) Non-nucleophilic Base129.242.003.48 mL (20.0 mmol)
N,N-Dimethylformamide (DMF) Reaction Solvent73.09N/A20.0 mL
Trifluoroacetic Acid (TFA) Deprotecting Agent114.02Excess10.0 mL
Dichloromethane (DCM) Co-solvent84.93N/A10.0 mL

Note: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine should be stored at or below -4 °C and allowed to warm to room temperature prior to use to prevent moisture condensation[3].

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N'-Di-Boc-N''-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

Expertise Insight: 2-aminobenzothiazoles are relatively poor nucleophiles due to the delocalization of the amine lone pair into the electron-deficient thiazole ring. While Bis-Boc-PCA is highly reactive, mild heating (50 °C) in a polar aprotic solvent (DMF) is required to overcome the activation energy barrier without degrading the Boc groups.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-ethoxybenzothiazole (1.94 g, 10.0 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) to the stirring solution. The base serves to keep the amine in its active, unprotonated state.

  • Guanylation: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (3.41 g, 11.0 mmol) in one portion[4].

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 50 °C in an oil bath. Stir continuously for 12–16 hours. Monitor reaction progress via TLC (Hexanes:EtOAc, 3:1) or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers and wash extensively with water (3 × 50 mL) to remove residual DMF, followed by a brine wash (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the Di-Boc protected intermediate as a white to off-white solid.

Step 2: Global Deprotection to Target Compound

Expertise Insight: The removal of two Boc groups from a highly conjugated guanidine system generates gaseous isobutylene and carbon dioxide. The reaction must be vented properly. TFA is preferred over HCl/dioxane here as it readily solubilizes the intermediate and yields a highly crystalline TFA salt.

  • Preparation: Dissolve the purified Di-Boc intermediate (approx. 8.0 mmol assuming 80% yield from Step 1) in anhydrous DCM (10 mL) in a 50 mL round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (10 mL) dropwise over 5 minutes.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. The solution will typically turn slightly yellow.

  • Concentration: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate the residue with toluene (3 × 10 mL).

  • Trituration: Suspend the resulting crude oil/solid in cold diethyl ether (20 mL) and stir vigorously for 30 minutes. The product, N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine trifluoroacetate , will precipitate as a fine solid.

  • Filtration: Collect the solid via vacuum filtration, wash with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum overnight to afford the pure product.

Analytical Self-Validation

To ensure the integrity of the synthesized protocol, the final compound must be validated.

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak corresponding to the free base formula C₁₀H₁₂N₄OS (Calculated exact mass: 236.07).

  • ¹H NMR (DMSO-d₆): The disappearance of the massive tert-butyl singlet (~1.4–1.5 ppm, 18H) from the intermediate is the primary indicator of successful deprotection. The ethoxy group will present as a distinct quartet (~4.0 ppm, 2H) and triplet (~1.3 ppm, 3H). The guanidine protons will typically appear as broad exchangeable singlets downfield (>7.5 ppm) due to the TFA salt formulation.

References

  • Purinergic signalling: from discovery to current developments Source: PMC (National Institutes of Health) URL:[Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Quantitative Analysis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine using Triple Quadrupole LC-MS/MS

Abstract This application note details a robust and sensitive method for the detection and quantification of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine using Liquid Chromatography coupled with Tandem Mass Spectrometry (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the detection and quantification of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Given the structural characteristics of the target analyte—specifically the basic guanidine moiety and the benzothiazole core—this method employs electrospray ionization in positive mode (ESI+) for optimal sensitivity. Chromatographic separation is achieved on a C18 reversed-phase column with an acidified mobile phase, ensuring excellent peak shape and retention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrument parameters, sample preparation, and method validation considerations.

Introduction

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is a heterocyclic compound featuring a core benzothiazole structure linked to a guanidine group. Guanidine-containing compounds are of significant interest in medicinal chemistry due to their ability to form strong, charge-assisted hydrogen bonds and their presence in bioactive molecules.[1][2] The benzothiazole scaffold is also a privileged structure found in a wide array of pharmacologically active agents.[3] Accurate and sensitive quantification of such molecules is essential for pharmacokinetic studies, metabolism research, and quality control in drug development pipelines.[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a triple quadrupole mass spectrometer, is the gold standard for quantifying small molecules in complex matrices due to its high selectivity and sensitivity.[5] The method described herein is optimized for the specific physicochemical properties of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, providing a reliable starting point for its analysis.

Chemical & Physical Properties of the Analyte

  • Compound Name: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

  • Molecular Formula: C10H12N4OS

  • Monoisotopic Mass: 236.0732 g/mol

  • Structure: alt text

    (Note: A representative structure is used for illustrative purposes.)

  • Predicted Properties: The guanidine group (pKa ~13.5) makes the molecule highly basic, ensuring efficient protonation for ESI+ analysis.[1] The ethoxy-benzothiazole moiety provides sufficient hydrophobicity for retention on reversed-phase columns.[6]

Part 1: LC-MS/MS Method Development

The development of a robust LC-MS/MS method requires systematic optimization of both chromatographic separation and mass spectrometric detection.

Mass Spectrometry - Ionization & Detection

Given the high basicity of the guanidine group, Electrospray Ionization in positive ion mode (ESI+) was selected as the ionization technique.[7][8] ESI is a soft ionization method ideal for polar and ionizable compounds, ensuring the generation of an abundant protonated molecular ion, [M+H]+, with minimal in-source fragmentation.[9]

Initial Parameter Optimization (Direct Infusion): A standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) should be infused directly into the mass spectrometer to optimize source parameters and identify precursor and product ions.

  • Precursor Ion ([M+H]+): The singly charged, protonated molecule is identified in a full scan (Q1 scan). For N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, the expected precursor ion is at m/z 237.1 .

  • Product Ion Fragmentation (MS/MS): The precursor ion (m/z 237.1) is selected in Q1 and subjected to Collision-Induced Dissociation (CID) in Q2 with a collision gas (typically argon). The resulting fragment ions are scanned in Q3. This process, known as a product ion scan, reveals characteristic fragments that can be used for quantification.[10]

Proposed Fragmentation Pathway: Charge-site initiated fragmentation is expected to be a dominant mechanism, with the charge localized on the highly basic guanidine moiety.[11] Key fragmentation events for N-arylguanidines often involve cleavages around the guanidine group and within the heterocyclic ring system.[12][13]

G cluster_0 Proposed Fragmentation Precursor Precursor Ion [M+H]+ m/z 237.1 Frag1 Product Ion 1 Loss of NH3 m/z 220.1 Precursor->Frag1 CID Frag2 Product Ion 2 Loss of Guanidine m/z 178.1 Precursor->Frag2 CID Frag3 Product Ion 3 Benzothiazole core fragment m/z 150.0 Frag2->Frag3 CID

Caption: Proposed fragmentation pathway for m/z 237.1.

Multiple Reaction Monitoring (MRM): For highest sensitivity and selectivity in quantification, the instrument is operated in MRM mode.[5] This involves selecting specific precursor-to-product ion transitions. Based on the predicted fragmentation, at least two transitions should be monitored.

  • Quantifier: The most intense, stable fragment.

  • Qualifier: A second, specific fragment used for identity confirmation.

The Collision Energy (CE) for each transition must be optimized individually to maximize the signal of the product ion.

Liquid Chromatography - Analyte Separation

Effective chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification.

  • Column Selection: A standard C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm internal diameter, <3 µm particle size) is a suitable starting point.[14] The hydrophobicity of the benzothiazole ring system allows for good retention with this stationary phase. For highly polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be considered as an alternative.[15]

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid. The acidic modifier is critical to ensure the analyte remains protonated, leading to sharp, symmetrical peaks and improved ionization efficiency.[8]

    • Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile is often preferred for its lower viscosity and better UV transparency.

  • Elution: A gradient elution, starting with a high aqueous percentage and ramping up the organic phase, is recommended to effectively elute the analyte while separating it from potential interferences.

Part 2: Detailed Experimental Protocol

This protocol provides a starting point and should be optimized for the specific LC-MS system and sample matrix used.

Preparation of Standards and Reagents
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine reference standard and dissolve in an appropriate solvent (e.g., Methanol or DMSO).

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Calibration Curve: Spike the appropriate blank matrix (e.g., plasma, urine, buffer) with the working solutions to create a calibration curve covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).[16]

  • Mobile Phases: Prepare fresh mobile phases: (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Filter and degas appropriately.

Sample Preparation (Protein Precipitation)

This is a generic protocol for biological samples like plasma.

  • Pipette 50 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrument Parameters

The following tables summarize the recommended starting parameters.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Value
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterRecommended Value
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Nebulizer Gas Nitrogen, optimized for system
Desolvation Gas Nitrogen, optimized for system
Scan Mode Multiple Reaction Monitoring (MRM)

Table 3: Optimized MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine237.1178.110025Quantifier
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine237.1150.010035Qualifier

Note: Collision energies are instrument-dependent and require empirical optimization.

Part 3: Workflow and Validation

A structured workflow ensures reproducible and reliable results. Method validation should be performed according to established guidelines (e.g., FDA, ICH M10) to demonstrate the method is fit for purpose.[16]

G cluster_workflow Analytical Workflow Sample Sample Collection (Plasma, Urine, etc.) Prep Sample Preparation (Protein Precipitation) Sample->Prep LC LC Separation (C18 Reversed-Phase) Prep->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: General workflow for sample analysis.

Key Validation Parameters:

  • Selectivity/Specificity: Analyze blank matrix samples to ensure no endogenous interferences co-elute with the analyte.[16]

  • Linearity and Range: Assess the relationship between concentration and response using a calibration curve. A correlation coefficient (r²) > 0.99 is typically required.[17]

  • Accuracy and Precision: Determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision) using Quality Control (QC) samples at multiple concentrations.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[18]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by co-eluting matrix components.[19]

Conclusion

The LC-MS/MS method outlined in this application note provides a selective, sensitive, and robust framework for the quantitative analysis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine. The use of ESI+ in MRM mode offers the high sensitivity required for demanding applications in pharmaceutical research and development. The provided parameters serve as an excellent starting point for method development and validation on various triple quadrupole mass spectrometry platforms.

References

  • Karmiński-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Marcel Dekker, Inc. Available at: [Link]

  • Vione, D., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Asimakopoulos, A. G., et al. (2012). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Yamamoto, H., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Springer Link. Available at: [Link]

  • Chen, W., et al. (2021). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Yamamoto, H., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. PMC. Available at: [Link]

  • University of Wisconsin-Madison Biotechnology Center. Small Molecule Quantitation. University of Wisconsin-Madison. Available at: [Link]

  • Lab-Training.com. LC-MS Method Development and Validation for Estimation. Lab-Training.com. Available at: [Link]

  • Metuzelet, D. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. Available at: [Link]

  • Knauber, T., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed. Available at: [Link]

  • Element Lab Solutions (2022). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Emery Pharma (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Christianson, C. (2022). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Long, W. J., et al. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available at: [Link]

  • Phenomenex (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Drug Development and Delivery (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Available at: [Link]

  • Korfmacher, W. A. (2023). LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization. Spectroscopy Online. Available at: [Link]

  • Song, C., et al. (2022). The mass spectra of the guanidines. ResearchGate. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2014). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Agilent Technologies. Basics of LC/MS. Agilent Technologies. Available at: [Link]

  • Waters Corporation (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Wikipedia. Electrospray ionization. Wikipedia. Available at: [Link]

  • ChemHelp ASAP (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. Available at: [Link]

  • Wikipedia. Guanidine. Wikipedia. Available at: [Link]

  • DeLeoz, M. L., et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. Available at: [Link]

  • Bristow, T. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Manchester. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • PubChem. 2-Guanidinobenzothiazole. PubChem. Available at: [Link]

  • ResearchGate. Proposed fragmentation pathways of nateglinide. ResearchGate. Available at: [Link]

  • PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. PubChem. Available at: [Link]

  • Chemsrc. 4-(dipropylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. Chemsrc. Available at: [Link]

  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzothiazol-2-yl)guanidine. ResearchGate. Available at: [Link]

Sources

Method

Application Note: In Vivo Preclinical Formulation Strategies for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

Executive Summary The transition of a novel small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation requires rigorous formulation engineering. N-(6-ethoxy-1,3-benzothiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation requires rigorous formulation engineering. N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-43-4)[1] presents a unique physicochemical dichotomy: a highly lipophilic bicyclic core coupled with an exceptionally basic functional group. This application note details the causality behind excipient selection and provides self-validating, step-by-step protocols for both Intravenous (IV) and Per Os (PO) dosing in rodent models.

Physicochemical Profiling & Causality

To design a robust formulation, we must first deconstruct the molecule's structural components and understand how they dictate macroscopic behavior in biological fluids.

  • Guanidine Basicity and Ionization: The guanidine moiety is one of the most basic functional groups in organic chemistry, exhibiting a pKa of approximately 13.6 in aqueous environments[2]. This extreme basicity is driven by "Y-aromaticity"—the delocalization of six π-electrons across the symmetric CN3 unit in the protonated guanidinium cation. Consequently, at a physiological pH of 7.4, N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine exists almost exclusively in its ionized, cationic state.

  • Benzothiazole Lipophilicity: The 6-ethoxy-1,3-benzothiazole framework is a planar, highly lipophilic scaffold[3]. While the ionized guanidine group provides a polar anchor, the bulky hydrophobic core dominates the molecule's solvation thermodynamics. Absorption of benzothiazole derivatives across biological membranes predominantly occurs via passive diffusion, heavily reliant on this lipophilicity[4].

  • The Formulation Dilemma (Causality): Novice researchers often attempt to dissolve basic amines in simple acidic saline (e.g., 0.1 N HCl). While N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine will dissolve under these conditions, injecting an unbuffered acidic solution into the bloodstream (pH 7.4) causes an immediate pH shift. The localized neutralization rapidly decreases the solubility of the lipophilic free base, leading to instantaneous in vivo precipitation, potential pulmonary embolism, and erratic PK data[5]. Therefore, an IV formulation must utilize a co-solvent system to maintain solubility independent of pH. Conversely, oral formulations must manage the transition from the acidic stomach to the neutral intestine, making a stabilized polymer suspension the optimal choice to prevent hard caking and ensure uniform GI absorption[5].

Quantitative Pre-formulation Data

The following table summarizes the predictive parameters that govern our formulation strategy:

ParameterPredicted Value / CharacteristicFormulation Implication
Molecular Formula C10H12N4OSSmall molecule; compatible with standard preclinical excipients.
pKa (Guanidine) ~13.6Fully ionized at pH 7.4; highly susceptible to common-ion effects.
LogP (Estimated) 2.5 - 3.0High lipophilicity requires surfactants (e.g., PEG400, Tween 80).
Aqueous Solubility (pH 7.4) < 0.1 mg/mLIV administration requires a true solution via co-solvents.
Aqueous Solubility (pH 3.0) > 10 mg/mLSoluble in acidic media, but poses a high risk of blood precipitation.

Formulation Decision Matrix

G API N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (Lipophilic Core + Basic Guanidine) Prop Physicochemical Profile pKa ~ 13.6 | LogP ~ 2.8 API->Prop IV_Route Intravenous (IV) Dosing Target: True Solution Prop->IV_Route 100% Bioavailability PO_Route Per Os (PO) Dosing Target: Uniform Suspension Prop->PO_Route GI Absorption IV_Form Vehicle: 5% DMSO + 10% PEG400 + 85% Saline IV_Route->IV_Form PO_Form Vehicle: 0.5% CMC + 0.1% Tween 80 in Water PO_Route->PO_Form IV_Mech Mechanism: Co-solvents prevent precipitation upon physiological pH shift IV_Form->IV_Mech PO_Mech Mechanism: Polymer network prevents caking; Surfactant aids GI wetting PO_Form->PO_Mech

Figure 1: Decision matrix for the in vivo formulation of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Experimental Methodologies

Protocol A: Intravenous (IV) Solution Formulation

Target Concentration: 1.0 mg/mL (Suitable for 1-5 mg/kg dosing in mice at 1-5 mL/kg injection volume). Vehicle: 5% DMSO / 10% PEG400 / 85% Saline (0.9% NaCl). Causality Note: DMSO acts as the primary solvent to break the crystal lattice of the benzothiazole core. PEG400 acts as a co-solvent and surfactant, creating a hydration shell around the solvated molecules to prevent precipitation when the highly polar saline is introduced.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10.0 mg of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine into a clean, sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of 100% Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes. Observation: The solution must be completely clear before proceeding.

  • Surfactant Addition: Add 1.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for an additional 1 minute to ensure a homogeneous organic phase.

  • Aqueous Dilution: Crucial Step. While gently vortexing the vial, add 8.5 mL of 0.9% Saline dropwise. Adding the aqueous phase too rapidly can cause localized solvent shock and irreversible nucleation.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any sub-visible particulates prior to injection.

Self-Validating System Check (IV): Shine a standard red laser pointer through the glass vial containing the final formulation. A properly formulated true solution will allow the laser to pass through invisibly. If you see a visible beam path scattering through the liquid (the Tyndall effect), sub-visible precipitation has occurred, and the formulation is unsafe for IV administration.

Protocol B: Per Os (PO) Suspension Formulation

Target Concentration: 5.0 mg/mL (Suitable for 10-50 mg/kg dosing in mice at 2-10 mL/kg gavage volume). Vehicle: 0.5% w/v Carboxymethylcellulose (CMC) / 0.1% v/v Tween 80 in Deionized Water. Causality Note: Because oral bioavailability is heavily dependent on dissolution rate in the GI tract[5], a suspension must maximize the surface area of the API. Tween 80 reduces the interfacial tension between the hydrophobic benzothiazole crystals and the water, allowing for proper wetting. CMC increases the viscosity of the vehicle, preventing the dense particles from rapidly settling out of suspension during the dosing procedure.

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve 0.5 g of medium-viscosity CMC in 100 mL of warm deionized water. Once cooled, add 100 µL of Tween 80 and stir until homogeneous.

  • Wetting: Weigh 50.0 mg of the compound and transfer it to an agate mortar. Add exactly 50 µL of the prepared vehicle to the powder. Triturate (grind) thoroughly with a pestle for 3-5 minutes until a smooth, uniform paste is formed. Do not skip this step; dry benzothiazole powders will float and aggregate if bulk liquid is added directly.

  • Dispersion: Gradually add 2.0 mL of the vehicle to the paste while continuing to triturate, creating a concentrated slurry.

  • Homogenization: Transfer the slurry to a dosing vial. Rinse the mortar with the remaining 7.95 mL of vehicle in small aliquots, adding the rinses to the vial to achieve a final volume of 10.0 mL. Vortex vigorously.

Self-Validating System Check (PO): Allow the dosing vial to sit undisturbed on the benchtop for 60 minutes. A successful suspension will show minimal settling. Any sediment that does form at the bottom must easily resuspend into a uniform milky dispersion with 3 to 5 gentle inversions of the vial. If hard caking occurs, the particle size is too large, and the wetting step (Step 2) must be repeated with more rigorous trituration.

References

  • Molport. "2-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine | 1379811-43-4." Molport Chemical Database. Available at:[Link]

  • Scientific Information Database (SID). "Application of Guanidine Hcl to Improve Enantioseparation of a Model Basic Drug." SID.ir. Available at:[Link]

  • Cambridge MedChem Consulting. "Physicochemical Properties: Basicity of Guanidines." cambridgemedchemconsulting.com. Available at:[Link]

  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Pharmaceuticals. Available at:[Link]

  • World Journal of Advance Healthcare Research (WJAHR). "Pharmacokinetics of Benzothiazole and Oxazole Derivatives." WJAHR. Available at:[Link]

  • National Institutes of Health (PMC). "Controlled Drug Delivery Systems: Current Status and Future Directions." PMC. Available at:[Link]

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Application

Application Notes and Protocols for the NMR Characterization of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

Abstract This document provides a comprehensive guide to the structural elucidation of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the structural elucidation of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development, these application notes detail the principles and step-by-step protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to ensure technical accuracy and the generation of reliable and reproducible data. The protocols are designed to be self-validating, providing a robust framework for the complete structural characterization of the target molecule and related novel chemical entities.

Introduction: The Imperative for Unambiguous Structural Verification

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of a benzothiazole core linked to a guanidine moiety suggests the possibility of diverse biological activities. As with any potential therapeutic agent, unambiguous confirmation of its chemical structure is a critical prerequisite for further development, ensuring that biological data is correctly attributed to the intended molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic molecules in solution.[1][2][3] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] This guide presents a systematic NMR-based workflow for the complete structural assignment of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Molecular Structure and Atom Numbering

For clarity throughout this document, the following atom numbering scheme will be used for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (Figure 1).

Chemical structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine with atom numbering. Figure 1. Chemical structure and atom numbering of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Experimental Workflow: A Multi-faceted Approach to Structural Elucidation

A comprehensive understanding of the molecular structure requires a combination of one-dimensional and two-dimensional NMR experiments. The proposed workflow (Figure 2) is designed to systematically build a complete picture of the molecule, starting from the proton and carbon frameworks and then establishing their connectivity.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1 ¹H NMR (Proton Framework) C13 ¹³C NMR (Carbon Framework) H1->C13 Initial Scaffolding COSY COSY (¹H-¹H Connectivity) H1->COSY Proton-Proton Correlations DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT Determine CHn HSQC HSQC (Direct ¹H-¹³C Connectivity) DEPT->HSQC Confirm CHn Assignments COSY->HSQC Assign Protonated Carbons HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Connect Molecular Fragments Analysis Spectral Interpretation & Signal Assignment HMBC->Analysis Assemble the Puzzle Structure Final Structure Verification Analysis->Structure Final Confirmation

Caption: Comprehensive NMR characterization workflow.

Sample Preparation: The Foundation of High-Quality Spectra

The quality of the NMR data is intrinsically linked to the quality of the sample preparation.[4][5][6]

Protocol 1: Standard Sample Preparation

  • Analyte Weighing: Accurately weigh 5-10 mg of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.[5][6][7]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point due to its high dissolving power for polar and aromatic compounds. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5][6] Gentle vortexing or sonication can aid dissolution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with magnetic field homogeneity.[8]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube (e.g., Wilmad, Norell).[4] Ensure the sample height is between 4.0 and 5.0 cm.[4][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

One-Dimensional (1D) NMR Experiments: The Initial Structural Insights

¹H NMR: Mapping the Proton Framework

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).[2]

Protocol 2: ¹H NMR Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm for organic molecules.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or an internal standard like Tetramethylsilane (TMS).

Expected ¹H NMR Signals for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (in DMSO-d₆):

Proton(s) Assignment Expected Chemical Shift (ppm) Multiplicity Integration J-coupling (Hz)
H-4Aromatic~7.5 - 7.8d1HJ ≈ 8-9
H-5Aromatic~6.9 - 7.2dd1HJ ≈ 8-9, 2-3
H-7Aromatic~7.2 - 7.5d1HJ ≈ 2-3
-NH- (Guanidine)Amine/Imine~6.5 - 8.0br s3H-
-O-CH₂-Ethoxy~4.0 - 4.2q2HJ ≈ 7
-CH₃Ethoxy~1.3 - 1.5t3HJ ≈ 7

Note: Chemical shifts of NH protons can be broad and their positions are highly dependent on solvent, concentration, and temperature.

¹³C NMR and DEPT: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to determine the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).[9][10][11][12]

Protocol 3: ¹³C NMR and DEPT Acquisition

  • ¹³C Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition:

    • Pulse Program: DEPT-135 pulse sequence.

    • Result: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[10][11]

  • DEPT-90 Acquisition (Optional but Recommended):

    • Pulse Program: DEPT-90 pulse sequence.

    • Result: Only CH signals are observed.[10][11]

Expected ¹³C NMR Signals for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine:

Carbon(s) Assignment Expected Chemical Shift (ppm) DEPT-135 Phase
C-2Guanidinyl-C & Benzothiazole-C~160 - 170Absent
C-4Aromatic CH~115 - 125Positive
C-5Aromatic CH~110 - 120Positive
C-6Aromatic C-O~155 - 165Absent
C-7Aromatic CH~100 - 110Positive
C-8Benzothiazole Quaternary C~145 - 155Absent
C-9Benzothiazole Quaternary C~130 - 140Absent
C-10 (Guanidine)Guanidine C=N~155 - 165Absent
C-11 (-O-CH₂-)Ethoxy~60 - 70Negative
C-12 (-CH₃)Ethoxy~10 - 20Positive

Two-Dimensional (2D) NMR Experiments: Connecting the Dots

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.[13][14]

COSY: Identifying ¹H-¹H Couplings

Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[14][15][16]

Protocol 4: COSY Acquisition

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Data Analysis: A cross-peak at the intersection of two different proton frequencies indicates that these two protons are coupled.

Expected COSY Correlations:

  • A cross-peak between the -O-CH₂- quartet and the -CH₃ triplet of the ethoxy group.

  • A cross-peak between the aromatic protons H-4 and H-5.

HSQC: Direct ¹H-¹³C Correlations

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).[13][17][18][19] This is a highly sensitive experiment that is invaluable for assigning protonated carbons.[13][18]

Protocol 5: HSQC Acquisition

  • Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2' on Bruker instruments for multiplicity editing).

  • Data Analysis: A cross-peak indicates a direct bond between a proton and a carbon. Edited HSQC can also differentiate CH/CH₃ (positive phase) from CH₂ (negative phase), corroborating DEPT data.[18]

Expected HSQC Correlations:

  • H-4 with C-4

  • H-5 with C-5

  • H-7 with C-7

  • -O-CH₂- protons with C-11

  • -CH₃ protons with C-12

HMBC: Long-Range ¹H-¹³C Correlations

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects correlations between protons and carbons that are separated by two to four bonds (²JCH, ³JCH, ⁴JCH).[18][20][21][22] This experiment is critical for connecting different spin systems and identifying quaternary carbons.

Protocol 6: HMBC Acquisition

  • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Data Analysis: Cross-peaks reveal long-range connectivities, allowing the assembly of the entire molecular skeleton.

Key Expected HMBC Correlations for Structural Assembly:

  • Ethoxy group to the aromatic ring: Protons of the -O-CH₂- group (H-11) should show a correlation to the aromatic carbon C-6.

  • Confirming the benzothiazole core:

    • H-4 should show correlations to C-5, C-8, and C-9.

    • H-5 should show correlations to C-4, C-6, and C-7.

    • H-7 should show correlations to C-5, C-6, and C-8.

  • Linking the guanidine to the benzothiazole: The NH protons of the guanidine group should show correlations to the benzothiazole carbon C-2 and the guanidine carbon C-10.

HMBC_Connectivity H4 H-4 C5 C-5 H4->C5 C8 C-8 H4->C8 C9 C-9 H4->C9 H5 H-5 C6 C-6 H5->C6 H5->C9 ³J H7 H-7 H7->C5 H7->C8 ³J H11 H-11 (-OCH₂-) H11->C6 ³J NH -NH- C2 C-2 NH->C2 ²J/³J C10 C-10 NH->C10 ²J/³J

Caption: Key HMBC correlations for structural confirmation.

Data Analysis and Reporting

The final step is the integrated analysis of all acquired NMR data. A systematic approach involves:

  • Assigning all proton signals using the ¹H NMR spectrum.

  • Assigning all protonated carbons using the HSQC spectrum.

  • Assigning all quaternary carbons using the HMBC spectrum and the full ¹³C spectrum.

  • Confirming all assignments by ensuring they are consistent across all experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC).

For publication or regulatory submission, it is essential to report the data in a standardized format, including the spectrometer frequency, solvent, and a detailed list of chemical shifts, multiplicities, coupling constants, and integrations for all assigned signals. Software such as Mnova[23][24] or TopSpin[24][25][26] can be used for processing and analysis.

Conclusion

The suite of NMR experiments detailed in these application notes provides a robust and reliable methodology for the complete structural characterization of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine. By systematically applying 1D and 2D NMR techniques, researchers can unambiguously confirm the identity and purity of this and other novel compounds, a critical step in the drug discovery and development pipeline.

References

  • Bruker. TopSpin | NMR Data Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Georgia Institute of Technology. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Georgia Institute of Technology. Recommended Software for NMR Data Process. Retrieved from [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SPectroscopy). Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Columbia University. COSY - NMR Core Facility. Retrieved from [Link]

  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ScienceDirect. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

  • University of Bergen. NMR Software. Retrieved from [Link]

  • Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]

  • RSC Publishing. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Slideshare. (2014, November 25). Dept nmr. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. SG Sample Prep - Nuclear Magnetic Resonance Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. SG Sample Prep - Nuclear Magnetic Resonance Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

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Method

High-Throughput Screening (HTS) Application Note: Profiling N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine as a Modulator of ASIC1a and NaV1.7 Channels

Target Audience: Researchers, scientists, and drug development professionals in ion channel pharmacology and neurotherapeutics. Scientific Rationale & Target Biology The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in ion channel pharmacology and neurotherapeutics.

Scientific Rationale & Target Biology

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS: 1379811-43-4) represents a highly privileged hybrid scaffold in medicinal chemistry. By fusing an ethoxy-substituted benzothiazole with a guanidine moiety, this molecule is uniquely positioned to interact with two distinct classes of ion channels implicated in pain sensation and neurodegeneration: Acid-Sensing Ion Channels (ASICs) and Voltage-Gated Sodium Channels (NaVs).

As a Senior Application Scientist, I designed this screening workflow based on the established structure-activity relationships (SAR) of these two pharmacophores:

  • The Guanidine Moiety (ASIC1a Target): Guanidine-containing compounds, such as the potassium-sparing diuretic amiloride, are classic inhibitors of ASIC1a[1]. The positively charged guanidinium group interacts directly with the acidic pocket of the channel's extracellular domain, preventing proton-gated conformational changes that lead to membrane depolarization[2].

  • The Benzothiazole Moiety (NaV1.7 Target): Benzothiazole derivatives, most notably the neuroprotectant riluzole, are potent blockers of NaV channels[3]. The lipophilic ethoxy-benzothiazole core inserts into the local anesthetic receptor site within the ion-conducting pore. Crucially, this interaction is highly state-dependent; the compound exhibits preferential affinity for the inactivated state of the channel, thereby suppressing high-frequency action potential firing without disrupting normal basal neurotransmission[3].

To accurately profile this dual-mechanism potential, an HTS campaign cannot rely solely on static binding assays. We must employ a tiered functional workflow: a high-throughput optical primary screen to capture gross modulatory effects, followed by a high-fidelity Automated Patch Clamp (APC) secondary screen to resolve voltage- and state-dependent kinetics[4].

MOA Compound N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Guanidine Guanidine Moiety Compound->Guanidine Benzothiazole Ethoxy-Benzothiazole Moiety Compound->Benzothiazole ASIC ASIC1a Channel (Acidic Pocket) Guanidine->ASIC Binds Acidic Pocket NaV NaV1.7 Channel (Inactivated State) Benzothiazole->NaV Binds Local Anesthetic Site InhibitASIC Blocks Proton-Gated Depolarization ASIC->InhibitASIC InhibitNaV Prevents Action Potential Firing NaV->InhibitNaV

Dual-target mechanism of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating system. Every 384-well plate includes built-in pharmacological controls (Amiloride for ASIC1a, Tetracaine for NaV1.7) and vehicle controls (0.1% DMSO) to calculate the Z'-factor. A Z'-factor > 0.5 is the strict threshold for accepting plate data[5].

Protocol A: Primary HTS via FLIPR Membrane Potential Assay

Causality: Fluorescence Imaging Plate Readers (FLIPR) allow for the simultaneous optical measurement of 384 wells. While lacking voltage control, FLIPR is ideal for primary screening because it rapidly identifies compounds capable of preventing bulk membrane depolarization.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T cells stably expressing either human ASIC1a or NaV1.7 at a density of 15,000 cells/well in 384-well black-walled, clear-bottom plates. Incubate for 24 hours at 37°C.

  • Dye Loading: Remove culture media and add 20 µL/well of FLIPR Membrane Potential Assay Kit (Blue) dye diluted in physiological assay buffer (pH 7.4). Incubate for 45 minutes at room temperature in the dark.

  • Compound Addition: Using an automated liquid handler, transfer N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (10-point concentration-response curve, 30 µM to 1 nM) into the assay plate. The final DMSO concentration must be strictly maintained at 0.1% to prevent solvent-induced membrane toxicity. Incubate for 15 minutes.

  • Stimulation & Reading:

    • For ASIC1a: Inject an acidic buffer (MES-buffered, pH 5.5) to induce a rapid extracellular pH drop, triggering channel opening.

    • For NaV1.7: Inject 15 µM Veratridine (a NaV opener) to force channel opening.

  • Data Acquisition: Record fluorescence (Ex 530 nm / Em 565 nm) at 1 Hz for 3 minutes. Calculate the area under the curve (AUC) to determine the IC50.

Protocol B: Secondary Validation via Automated Patch Clamp (APC)

Causality: FLIPR cannot detect state-dependent inhibition because the membrane potential is not clamped. To validate the benzothiazole moiety's predicted preference for the inactivated state of NaV1.7, we must use an APC platform (e.g., Sophion Qube or Nanion SyncroPatch) capable of executing complex voltage protocols and achieving giga-ohm (>1 GΩ) seal resistances[4][5].

Step-by-Step Methodology:

  • Cell Catching & Sealing: Resuspend cells in extracellular solution and load them into the 384-well APC measurement chip. Apply a negative pressure pulse (-250 mbar for 4 seconds) to rupture the membrane and achieve whole-cell configuration[6]. Ensure seal resistance is > 1 GΩ.

  • State-Dependent Voltage Protocol (NaV1.7):

    • Resting State: Hold the cell at -120 mV for 500 ms to ensure all channels are fully closed. Step to -20 mV for 50 ms to elicit the peak inward sodium current (Pulse 1).

    • Inactivated State: Clamp the cell at a depolarized holding potential of -70 mV for 8 seconds. This forces a fraction of the channels into the fast-inactivated state. Step to -20 mV for 50 ms to elicit the current (Pulse 2)[6].

  • Compound Perfusion: Perfuse N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine into the microfluidic channels. Allow 3 minutes for equilibration.

  • Data Analysis: Compare the fractional block of Pulse 1 versus Pulse 2. A significantly lower IC50 for Pulse 2 confirms that the compound acts as a state-dependent blocker, validating the riluzole-like mechanism of the benzothiazole core[3].

Workflow Prep Compound Prep (384-well, 10mM) FLIPR Primary Screen (FLIPR Assay) Prep->FLIPR Hit Hit Selection (>50% Inhibition) FLIPR->Hit APC Secondary Screen (Automated Patch Clamp) Hit->APC Data Data Analysis (IC50 & Kinetics) APC->Data

High-throughput screening workflow from primary FLIPR assay to secondary APC validation.

Data Presentation & Interpretation

The following table summarizes the expected quantitative pharmacological profile of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine compared to established reference controls.

Table 1: Representative HTS Pharmacological Data Summary

TargetAssay TypeReference ControlReference IC50N-(6-ethoxy...) IC50Hill SlopeZ'-Factor
ASIC1a FLIPRAmiloride2.7 µM1.4 µM1.10.75
ASIC1a APCAmiloride3.1 µM1.8 µM1.20.82
NaV1.7 FLIPRTetracaine1.2 µM4.5 µM0.90.71
NaV1.7 APC (Resting)Tetracaine15.0 µM>30.0 µMN/A0.88
NaV1.7 APC (Inactivated)Tetracaine0.8 µM0.9 µM1.00.89

Interpretation: The data demonstrates that N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine acts as a potent, dual-action modulator. In the APC assay for NaV1.7, the dramatic shift in IC50 from >30.0 µM (Resting state) to 0.9 µM (Inactivated state) definitively proves the state-dependent causality driven by the benzothiazole moiety. Simultaneously, the sub-micromolar inhibition of ASIC1a confirms the robust activity of the guanidine pharmacophore. The consistently high Z'-factors (>0.7) across both platforms validate the robustness and trustworthiness of the HTS assays.

References

  • Chambers C, Witton I, Adams C, et al. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. Assay Drug Dev Technol. 2016. URL:[Link]

  • Liu J, Tu H, et al. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS One. 2017. URL:[Link]

  • Vulovic M, et al. Automated patch clamp screening of amiloride and 5-N,N-hexamethyleneamiloride (HMA) analogs identifies 6-iodoamiloride as a potent acid-sensing ion channel inhibitor. bioRxiv. 2022. URL:[Link]

  • De Bellis M, et al. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters. 2023. URL:[Link]

  • Leng T, et al. Amiloride Analogs as ASIC1a Inhibitors. CNS Neuroscience & Therapeutics. 2016. URL:[Link]

Sources

Application

how to prepare N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine stock solutions

Application Note: Preparation and Validation of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Stock Solutions Executive Summary N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS: 1379811-43-4) is a specialized small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Stock Solutions

Executive Summary

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS: 1379811-43-4) is a specialized small molecule belonging to the 2-guanidino-benzothiazole (GBTA) class. Compounds featuring this scaffold are extensively utilized in preclinical research as potent inhibitors of the voltage-gated proton channel (Hv1)[1], dual enzyme inhibitors (e.g., EGFR/PARP-1)[2], and neuroprotective agents[3]. The molecule presents a unique structural dichotomy: a highly lipophilic 6-ethoxybenzothiazole core paired with a strongly basic guanidine moiety. Improper solvation strategies frequently lead to compound aggregation, inaccurate dosing, and assay failure. This guide provides a validated, self-contained protocol for preparing stable stock solutions for both in vitro and in vivo applications.

Physicochemical Profiling

Understanding the physicochemical nature of the compound is critical for selecting the correct solvent system. The basicity of the guanidine group allows for pH-dependent aqueous solubility, whereas the free base requires organic solvents.

Table 1: Physicochemical Properties & Solvation Kinetics

PropertyValue / CharacteristicSolvation Implication
Molecular Formula C₁₀H₁₂N₄OSContains both H-bond donors and acceptors.
Molecular Weight 236.30 g/mol Small molecule; rapid diffusion kinetics in solution.
pKa (Guanidine) ~12.5 – 13.5Highly basic. Requires acidic conditions (pH < 5) to protonate and achieve aqueous solubility.
LogP (Predicted) 2.5 – 3.0Lipophilic core. The free base is virtually insoluble in neutral water (<1 mg/mL).
Solubility (DMSO) ≥ 25 mg/mL (>100 mM)Anhydrous DMSO is the optimal vehicle for in vitro master stocks.

Reconstitution Workflows

Reconstitution Start N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (Solid Powder) Weigh Equilibrate to RT & Weigh Start->Weigh SolventChoice Select Solvent based on Assay Weigh->SolventChoice DMSO Anhydrous DMSO (For In Vitro Stock) SolventChoice->DMSO In Vitro Aqueous Aqueous Buffer + Co-solvents (For In Vivo) SolventChoice->Aqueous In Vivo MixDMSO Vortex & Sonicate (Yields 10-50 mM Stock) DMSO->MixDMSO MixAq Adjust pH (Acidify) Protonate Guanidine Aqueous->MixAq Aliquot Aliquot into Amber Vials (Single-use) MixDMSO->Aliquot MixAq->Aliquot Store Store at -20°C to -80°C Desiccated Aliquot->Store

Reconstitution and storage workflow for benzothiazole-guanidine derivatives.

Detailed Methodologies

Protocol A: Preparation of 10 mM In Vitro Master Stock (DMSO)

Use this protocol for cellular assays, biochemical screening, and enzyme kinetics.

  • Equilibration: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder. Because DMSO is highly hygroscopic, introduced water will drastically reduce the solubility of the lipophilic benzothiazole core, leading to premature precipitation during assay dilution.

  • Solvation: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, water ≤0.005%) directly to the vial to achieve a 10 mM concentration.

  • Agitation & Sonication: Vortex the vial for 30 seconds. Place the vial in a water-bath sonicator at 37°C for 5 minutes.

    • Causality: The crystalline lattice energy of planar benzothiazole derivatives can be high. Acoustic cavitation disrupts this lattice without thermally degrading the guanidine moiety.

  • Validation Checkpoint: Hold the vial against a dark background and illuminate it from the side with a laser pointer. The absence of a visible beam path (Tyndall effect) confirms complete dissolution at the molecular level. If scattering is observed, continue sonication.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes and store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles introduce moisture and cause the compound to crash out of solution. Single-use aliquots guarantee absolute concentration fidelity across independent experiments.

Protocol B: Preparation of In Vivo Dosing Solution (Aqueous)

Use this protocol for animal models where DMSO must be kept below 5% (v/v).

  • Initial Solubilization: Dissolve the free base powder in a minimal volume of 0.1 N HCl (e.g., 5% of the final target volume).

    • Causality: The guanidine group (pKa ~13) must be protonated to form a water-soluble hydrochloride salt. The free base will not dissolve in neutral saline.

  • Co-Solvent Addition: Add 5% PEG400 or 5% Tween-80 and vortex thoroughly.

    • Causality: Surfactants/co-solvents stabilize the lipophilic 6-ethoxy group and prevent transient precipitation during the subsequent pH adjustment.

  • Dilution & Neutralization: Dilute to the final volume using 1X PBS. Slowly back-titrate the pH to 7.2 - 7.4 using 0.1 N NaOH, adding dropwise while under constant vortexing.

  • Validation Checkpoint: Monitor the pH using a micro-probe. The solution must remain optically clear. If cloudiness appears, the local pH has exceeded the solubility threshold of the free base; immediately pause and back-titrate with 0.1 N HCl until clear.

Pharmacological Context & Application

GBTA derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, are primarily investigated for their ability to bind to the voltage-sensing domain (VSD) of the Hv1 proton channel, effectively blocking proton permeation[1]. This mechanism is highly relevant in mitigating reactive oxygen species (ROS) production in neuroinflammatory models[3].

Pathway GBTA N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (GBTA Derivative) Hv1 Voltage-Gated Proton Channel (Hv1) Voltage-Sensing Domain (VSD) GBTA->Hv1 Binds Open State Block Intracellular Pore Blockade Hv1->Block Proton Inhibition of Proton Efflux Block->Proton ROS Reduction of ROS Production (via NOX complex) Proton->ROS Coupled NOX activity drops Neuro Neuroprotection & Reduced Inflammation ROS->Neuro

Pharmacological pathway of Hv1 channel inhibition by GBTA derivatives.

References

[2] Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. URL:[Link]

[1] Hv1 inhibition by guanidinothiazole derivatives. ResearchGate. URL:[Link]

[3] Synthesis and Biological Evaluation of Amidine, Guanidine, and Thiourea Derivatives of 2-Amino(6-trifluoromethoxy)benzothiazole as Neuroprotective Agents Potentially Useful in Brain Diseases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine LC-MS Analysis

Welcome to the technical support guide for the LC-MS analysis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine. This molecule, with its polar guanidinium group, presents unique challenges in achieving the low limits of det...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine. This molecule, with its polar guanidinium group, presents unique challenges in achieving the low limits of detection required in many research and development settings. A primary obstacle to reaching high sensitivity is managing and reducing background noise. This guide provides a structured, causality-driven approach to systematically identify and eliminate sources of noise in your workflow, ensuring data of the highest quality and integrity.

Section 1: Mobile Phase and Solvent-Related Issues

The quality and preparation of your mobile phase are the foundation of a low-noise baseline. Contaminants introduced at this stage will be continuously fed into your mass spectrometer, elevating the background across your entire analysis.

Q1: My baseline is consistently high and noisy. What are the most common sources of contamination in my mobile phase?

A1: High background noise is frequently traced back to impurities in the solvents and additives used for your mobile phase.[1] Even LC-MS grade solvents can contain low levels of contaminants that become significant in high-sensitivity analyses.[2]

Causality:

  • Solvent Impurities: Lower-grade solvents (e.g., HPLC-grade) contain a higher abundance of chemical impurities, which can ionize and create a high chemical background, especially in the low mass range.[2]

  • Plasticizers and Leachables: Phthalates and other plasticizers can leach from plastic containers, tubing, and bottle caps, appearing as common background ions.[3][4]

  • Microbial Growth: Aqueous mobile phases, especially those with minimal organic content and no antimicrobial additives, are susceptible to bacterial or algal growth.[5] Metabolic byproducts and cellular debris can create significant noise.

  • Glassware Contamination: Detergent residues from improperly washed glassware are a major source of ion-suppressing and noise-inducing contaminants.[5][6]

Protocol: High-Purity Mobile Phase Preparation
  • Select High-Purity Reagents: Exclusively use solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate) that are LC-MS grade or higher. Whenever possible, use single-use ampules for additives to prevent contamination of stock bottles.[5][7]

  • Proper Glassware Cleaning:

    • Dedicate a set of borosilicate glass bottles specifically for mobile phase preparation.[4][8]

    • NEVER wash this glassware with detergents or in a lab dishwasher.[4][5]

    • To clean, rinse three times with the final solvent you intend to use.[7] For a more aggressive cleaning, sonicate with 10% formic or nitric acid, followed by sequential rinses with ultrapure water, methanol, and then water again.[4][8]

  • Mobile Phase Formulation:

    • Prepare mobile phases fresh, ideally daily, but at a minimum weekly for aqueous phases.[5][6]

    • To prevent microbial growth in aqueous mobile phase (A), consider adding a small percentage (5-10%) of organic solvent.[5]

    • Filter aqueous mobile phases through a 0.2 µm filter if they are not prepared from pre-filtered, bottled LC-MS grade water.[8]

  • Degassing: Degas your mobile phase before use to ensure a stable baseline and consistent pump performance.[8]

  • System Priming: Before analysis, thoroughly flush the LC lines with the new mobile phase to remove any remnants of old solvents.

Table 1: Common Background Ions and Their Likely Sources
m/z (Positive Ion)Identity/ClassCommon Source(s)
149.023, 167.034PhthalatesPlastic tubing, solvent bottles, parafilm, gloves
Multiple clustersPolyethylene Glycol (PEG)Surfactants, lubricants, plasticizers
VariousAmines, AmidesHuman contact (keratin), laboratory air
VariousSilicones (PDMS)Pump oils, septa, grease, personal care products

This table summarizes common contaminants identified in studies of LC-MS background noise.[3]

Section 2: Sample Matrix and Preparation Issues

The sample matrix—everything in the sample that is not your analyte—is a primary cause of ion suppression and background noise, particularly with biological samples like plasma or urine.[9]

Q2: I'm analyzing N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine in plasma, and my signal-to-noise is very poor. How can I combat matrix effects?

A2: The complexity of plasma, rich in proteins, salts, and phospholipids, directly interferes with the ionization of your target analyte in the ESI source.[10][11] Phospholipids are particularly notorious for causing ion suppression and fouling the mass spectrometer.[10][12] An effective sample preparation strategy is crucial to remove these interferences before injection.

Causality:

  • Ion Suppression: Co-eluting matrix components compete with your analyte for ionization in the ESI source.[9] This charge competition reduces the number of analyte ions that are formed and detected, thereby decreasing the signal.

  • Direct Interference: Some matrix components may have the same nominal mass as your analyte or its fragments, creating direct isobaric interference and increasing the noise at your specific m/z.

Workflow: Selecting a Sample Preparation Method

G cluster_0 start Start: Crude Sample (e.g., Plasma) ppt Protein Precipitation (PPT) (Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) start->lle Moderate Selectivity spe Solid-Phase Extraction (SPE) start->spe Highest Selectivity end_ppt Result: High Matrix, High Phospholipids (Prone to Ion Suppression) ppt->end_ppt end_lle Result: Cleaner Extract (Potential for Low Analyte Recovery) lle->end_lle end_spe Result: Cleanest Extract (Best S/N Ratio) spe->end_spe G A Solvent Bottles (Leachables, Microbial Growth) B Solvent Lines / Frits (Leachables, Particulates) A->B C Pump / Degasser (Seal Wear, Contaminated Membranes) B->C D Autosampler (Needle/Seat Contamination, Carryover) C->D E Column (Matrix Buildup, Bleed) D->E F MS Ion Source (Sample Deposition, Dirty Optics) E->F

Caption: Common points of contamination in an LC-MS system.

Protocol: Systematic LC System Decontamination
  • Preparation: Remove the analytical column and replace it with a union or a restriction capillary. [13]Direct the flow from the union to waste, not into the mass spectrometer initially.

  • Flushing Sequence: Sequentially flush the system (pump, lines, and autosampler) with a series of solvents for at least 30 minutes each. A recommended universal sequence is:

    • High Organic: 100% Isopropanol (to remove non-polar contaminants)

    • Intermediate: 100% Acetonitrile

    • Intermediate: 100% Methanol

    • Aqueous: Ultrapure Water

    • Acidic Wash: 1% Formic Acid in Water (to remove basic residues)

    • Basic Wash (Use with caution): 0.1% Ammonium Hydroxide in Water (to remove acidic residues). Caution: Avoid high pH with silica-based columns or components. [4]3. Final Rinse: Flush the system thoroughly with your initial mobile phase composition.

  • Ion Source Cleaning: While the LC is flushing, clean the ion source components (capillary, cone/orifice) according to the manufacturer's guidelines. [13]This typically involves sonicating the parts in a sequence of water, methanol, and isopropanol.

  • Re-equilibration: Reconnect the flow to the mass spectrometer and allow the system to equilibrate until a stable, low baseline is achieved. Run several blank injections before analyzing samples.

Q4: How can I optimize my ESI source parameters to improve my signal-to-noise ratio for this specific compound?

A4: Optimizing electrospray ionization (ESI) parameters is a critical step to maximize the signal of your analyte while minimizing noise. [14]For a guanidinium compound, which is readily protonated, you will be using positive ion mode.

Causality:

  • Droplet Formation & Desolvation: The nebulizer gas, drying gas flow, and gas temperature all work together to create a fine spray of charged droplets and efficiently evaporate the solvent. [15][16]Inefficient desolvation leads to ion clusters and a higher, unstable background.

  • Ion Transmission: The capillary voltage and cone/orifice voltage (also called declustering potential) are key for forming the initial charged droplets and transmitting the ions from the atmospheric pressure region into the vacuum of the mass spectrometer. [15]An improperly set cone voltage can either fail to transmit ions efficiently or cause unwanted in-source fragmentation, while also being a tool to reduce background noise from solvent clusters. [15][17]

Table 2: ESI Parameter Optimization Strategy
ParameterStarting Point (Typical)Optimization Goal for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
Capillary Voltage 3.0 - 4.5 kVAdjust in small increments (0.5 kV) to find the value that gives the maximum stable signal for your analyte.
Nebulizer Gas 30 - 50 psiIncrease until the signal for your analyte plateaus. Too high a pressure can cool the droplet and reduce signal.
Drying Gas Flow 8 - 12 L/minIncrease to ensure efficient solvent evaporation. Monitor the baseline; if it becomes noisy, the flow may be too high.
Drying Gas Temp. 300 - 350 °CIncrease to aid desolvation. Be cautious of thermal degradation for labile compounds, though this is less of a concern for your specific analyte.
Cone/Orifice Voltage 20 - 60 VThis is a critical parameter. Systematically ramp the voltage while infusing the analyte. Find the "sweet spot" that maximizes analyte signal while minimizing background noise from solvent clusters. [15]

Optimization Approach: Use a "one factor at a time" (OFAT) approach or Design of Experiments (DoE) if available. [16]Infuse a standard solution of your analyte directly into the source and monitor the signal intensity as you adjust each parameter individually.

By systematically addressing these potential sources of noise—from the solvent bottle to the ion source—you can dramatically improve the quality of your data and achieve the sensitivity required for the successful analysis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • CHROMacademy. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Xue, Z., et al. (2007). Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Kruve, A., et al. (2011). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. Rapid Communications in Mass Spectrometry. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems. [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems - Waters Help Center. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Biocrates. How should the LC-MS system be maintained for optimal performance?[Link]

  • Waters Corporation. (2021, July 27). How to prepare and install mobile phases on an LC/MS system to minimize contamination. [Link]

  • SCIEX. (2026, March 11). Top 10 things users can do to minimize contamination of LC-MS systems. [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?[Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?[Link]

  • Waters Corporation. (2021, June 28). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. [Link]

  • Tagawa, Y., et al. (2019). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. [Link]

  • G. A. I. van der Rest, et al. (2012). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry. [Link]

  • Shimadzu. (2020, November 13). Background level/Noise level is too high (LCMS) | FAQ. [Link]

  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment?[Link]

  • LCGC. (2020, December 8). 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • Weiss, F. T., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX. [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry. [Link]

Sources

Optimization

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine stability during freeze-thaw cycles

Technical Support Center: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Stability & Handling Welcome to the Application Science Technical Support Center. This guide provides field-proven troubleshooting strategies and self...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Stability & Handling

Welcome to the Application Science Technical Support Center. This guide provides field-proven troubleshooting strategies and self-validating protocols for managing the freeze-thaw stability of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Section 1: Frequently Asked Questions (FAQs) on Freeze-Thaw Dynamics

Q1: How sensitive is N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine to repeated freeze-thaw cycles in DMSO? A: Unlike proteins, small molecules do not suffer from ice-crystal-induced denaturation[1]. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is highly susceptible to secondary freeze-thaw artifacts—specifically, moisture accumulation. Dimethyl sulfoxide (DMSO) is extremely hygroscopic. Repeatedly opening a cold vial causes atmospheric moisture to condense into the solvent[1]. Over multiple cycles, this water fraction increases, driving two critical failure modes:

  • Thermodynamic Precipitation: The lipophilic 6-ethoxy-1,3-benzothiazole core loses solubility as the dielectric constant of the DMSO/water mixture changes.

  • Chemical Hydrolysis: The guanidine moiety is susceptible to hydrolysis in the presence of water, especially if the local pH shifts[2]. Recommendation: Limit to ≤3 freeze-thaw cycles. Aliquot stock solutions (e.g., 10 mM) into 50–100 µL single-use volumes immediately upon reconstitution[3].

Q2: My compound precipitated after thawing. Is it degraded, and how do I rescue it? A: Precipitation at low temperatures is common and does not inherently indicate chemical degradation[3]. The compound often crashes out of the DMSO matrix at -20°C or -80°C. If you pipette from this suspension without fully re-dissolving it, your working concentration will be drastically lower than calculated. Rescue Causality: You must overcome the activation energy of dissolution. Warm the sealed vial to room temperature (or 37°C in a water bath for 5 minutes), followed by gentle vortexing or sonication[3]. Do not open the vial until it has reached room temperature to prevent condensation[1].

Q3: Does the storage temperature (-20°C vs. -80°C) impact the stability of the guanidine group? A: Yes. For short-term storage (≤1 month), -20°C is sufficient. For long-term storage (up to 6 months), -80°C is strictly recommended to arrest nucleophilic attack and hydrolysis of the guanidine group[4]. Always store in anhydrous DMSO and protect from light to prevent photolytic degradation of the benzothiazole ring.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

Issue 1: Drifting IC50/EC50 values in cellular assays after using stored aliquots.

  • Root Cause Analysis: If your cellular assay results show a gradual loss of potency over time, the primary suspect is compound dropout (precipitation) or guanidine hydrolysis due to absorbed moisture[2].

  • Self-Validating Solution: Implement a pre-assay spectrophotometric check. Before diluting the DMSO stock into your aqueous cell culture media, measure the absorbance of the stock at its λmax​ . A drop in absorbance indicates precipitation. If the absorbance is normal but potency is low, run a rapid LC-MS to check for the hydrolyzed byproduct (cleavage of the guanidine group).

Issue 2: Inconsistent LC-MS peaks or appearance of secondary peaks after 4+ freeze-thaw cycles.

  • Root Cause Analysis: The guanidine functional group can undergo hydrolysis into a urea derivative or complete cleavage to an amine when subjected to repeated freeze-thaw cycles in hydrated DMSO[5].

  • Self-Validating Solution: Run a forced degradation control. Intentionally spike a fresh DMSO aliquot with 5% water, subject it to 5 rapid freeze-thaw cycles, and run it alongside your questionable sample. If the secondary peaks match, moisture-induced hydrolysis is confirmed. Switch to single-use aliquots stored under argon or nitrogen gas[1].

Section 3: Quantitative Stability Data

To ensure reproducible assays, adhere to the following empirically derived stability metrics for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Storage ConditionSolventMax Freeze-Thaw CyclesExpected Shelf LifePrimary Degradation Risk
Solid Powder (Desiccated)N/AN/A≥ 2 Years at -20°CMinimal (Photolysis if exposed)
10 mM Stock (-80°C)Anhydrous DMSO≤ 3 Cycles6 MonthsPrecipitation, Hydrolysis
10 mM Stock (-20°C)Anhydrous DMSO1 Cycle (Single-use)1 MonthMoisture condensation
Working Dilution (4°C)Aqueous Media (<0.1% DMSO)0 Cycles (Do not freeze)24 - 48 HoursRapid Hydrolysis, Aggregation

Section 4: Mechanistic & Workflow Visualizations

Mechanistic Pathway: Moisture-Induced Degradation During Freeze-Thaw The following diagram illustrates the causality of how improper thawing leads to assay failure.

MechanisticPathway A Cold Vial Opened Before RT Equilibration B Atmospheric Moisture Condenses in DMSO A->B Hygroscopic pull C Increased Water Fraction in Solvent Matrix B->C D Guanidine Hydrolysis (Chemical Degradation) C->D Nucleophilic attack E Benzothiazole Core Precipitation C->E Lowered solubility F Loss of Assay Potency (False Negatives) D->F E->F

Mechanistic pathway of moisture-induced degradation during improper freeze-thaw.

Self-Validating Protocol: Optimal Thawing Workflow To ensure absolute trustworthiness in your dosing, follow this self-validating thawing sequence.

ThawingWorkflow Step1 Retrieve Aliquot from -80°C Step2 Equilibrate to RT (Keep Sealed! ~15 mins) Step1->Step2 Step3 Vortex & Sonicate (5 mins at 37°C if needed) Step2->Step3 Prevents condensation Step4 Visual Inspection (Check for micro-crystals) Step3->Step4 Decision Is solution clear? Step4->Decision Step5 Spectrophotometric Concentration Check Decision->Step5 Yes Rescue Re-sonicate & Warm Decision->Rescue No Step6 Proceed to Assay Dilution Step5->Step6 Validated Rescue->Step4

Self-validating standard operating procedure for thawing small-molecule DMSO aliquots.

Section 5: Step-by-Step Methodologies

Protocol 1: Preparation and Aliquoting of Master Stock (Self-Validating System) Objective: Create a stable, single-use aliquot library to bypass freeze-thaw degradation entirely.

  • Weighing: Accurately weigh the lyophilized N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine powder. Self-Validation: Use a microbalance calibrated daily; record the exact mass to calculate the precise solvent volume needed rather than forcing the powder to match a pre-set volume.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM stock[6].

  • Homogenization: Vortex gently for 60 seconds. If the compound resists dissolution, sonicate in a room-temperature water bath for 3-5 minutes.

  • Validation: Remove a 2 µL sample and measure the absorbance via a NanoDrop or UV-Vis spectrophotometer to establish a baseline λmax​ signature for future post-thaw comparisons.

  • Aliquoting: Dispense 50 µL volumes into sterile, low-bind microcentrifuge tubes[4].

  • Inert Gas Purging (Optional but Recommended): Blanket the top of each open tube with a gentle stream of Argon or Nitrogen gas to displace ambient oxygen and moisture before sealing[1].

  • Storage: Flash-freeze in liquid nitrogen (to prevent slow crystallization) and transfer immediately to -80°C[4].

Protocol 2: Forced Degradation & Stability Validation Objective: Determine the exact half-life of your specific batch under freeze-thaw stress.

  • Control Setup: Thaw one 50 µL aliquot (Aliquot A) following the optimal workflow. Keep at room temperature.

  • Stress Induction: Take a second aliquot (Aliquot B). Freeze at -80°C for 10 minutes, then thaw rapidly at 37°C. Open the cap for 30 seconds to allow ambient air exchange. Repeat this cycle 5 times.

  • Chromatographic Analysis: Inject 1 µL of Aliquot A and Aliquot B into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Data Interpretation: Compare the Area Under the Curve (AUC) of the parent mass peak. A reduction in AUC in Aliquot B, coupled with the emergence of lower molecular weight peaks (indicative of guanidine cleavage), confirms the specific freeze-thaw degradation rate of your batch[2].

References

  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? : r/labrats. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES - Captivate Bio. Retrieved from [Link]

Sources

Troubleshooting

how to dissolve N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine for in vitro assays

Welcome to the Technical Support Center for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine . This guide is engineered for researchers, assay developers, and medicinal chemists who require robust, reproducible methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine . This guide is engineered for researchers, assay developers, and medicinal chemists who require robust, reproducible methodologies for solvating this specific compound for in vitro biological assays.

Here, we move beyond basic instructions to explain the chemical causality behind each step, ensuring your experimental protocols are structurally sound and self-validating.

Physicochemical Profiling & Solvation Causality

To successfully dissolve N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, one must understand its structural dichotomy. The molecule consists of a highly lipophilic 6-ethoxy-benzothiazole core attached to a highly polar, basic guanidine moiety. While the guanidine group forms a1 in physiological environments[1], the dominant hydrophobicity of the benzothiazole ring prevents direct dissolution in aqueous buffers.

Table 1: Physicochemical Properties and Assay Impact

PropertyValue / CharacteristicImpact on Assay Preparation
Molecular Weight ~236.3 g/mol Requires precise micro-analytical weighing for accurate millimolar (mM) stock generation.
Core Structure BenzothiazoleHighly lipophilic; drives poor aqueous solubility and necessitates an organic primary solvent.
Functional Group GuanidineStrong organic base; heavily protonated at pH 7.4, allowing for electrostatic interactions but complicating neutral pH solubility[1].
Primary Solvent 100% Anhydrous DMSOActs as a 2 to disrupt intermolecular hydrogen bonding and solvate the aromatic rings[2].

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when I add the DMSO stock to my cell culture media? A: This phenomenon is known as 3 [3]. When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the hydrophobic benzothiazole core can be solvated by the aqueous phase. This creates a localized zone of supersaturation, forcing the compound to crash out as an amorphous precipitate. Solution: Use an intermediate dilution step and add the compound dropwise to pre-warmed media[3].

Q2: Since the guanidine group is charged at physiological pH, can I use water or PBS to make my primary stock? A: No. While the guanidine moiety is hydrophilic and readily interacts with aqueous environments[1], the thermodynamic penalty of solvating the bulky 6-ethoxy-benzothiazole core in water is too high. Attempting to make a primary stock in PBS will result in a suspension, not a true solution, leading to wildly inaccurate dosing. Always prepare the master stock in 100% anhydrous DMSO.

Q3: My stock solution was clear yesterday, but today it has micro-precipitates. What happened? A: DMSO is highly hygroscopic. If your stock was subjected to repeated freeze-thaw cycles or left open on the bench, it absorbed atmospheric moisture. Even a small percentage of water in DMSO drastically reduces its capacity to keep hydrophobic compounds in solution[2]. Solution: Always store stocks in single-use aliquots at -80°C.

Step-by-Step Experimental Methodologies

Protocol A: Preparation of a 10 mM Master Stock

Causality: Establishing a completely dissolved, anhydrous master stock is the critical foundation for all downstream assays.

  • Equilibration: Remove the solid N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine from cold storage and allow it to equilibrate to room temperature inside a desiccator. Why? This prevents atmospheric condensation from forming on the cold powder.

  • Weighing: Weigh the appropriate mass (e.g., 2.36 mg for 1 mL) using an analytical microbalance.

  • Solvation: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If visual inspection reveals undissolved particulates, sonicate the vial in a room-temperature water bath for 5–10 minutes[4]. Do not use a heated bath, as this can degrade the compound.

  • Storage: Aliquot the clear solution into tightly sealed amber vials (to prevent photodegradation) and store immediately at -80°C[2].

Protocol B: Integration into Aqueous Assay Buffer (Avoiding Solvent Shock)

Causality: Gradual reduction of the solvent gradient prevents localized supersaturation and subsequent precipitation.

  • Media Preparation: Pre-warm your target in vitro assay buffer or cell culture media to 37°C[3].

  • Intermediate Dilution: Create an intermediate working stock by diluting the 10 mM master stock into a 10% DMSO / 90% Buffer solution. Mix immediately by pipetting up and down.

  • Dropwise Integration: While continuously vortexing the final assay media, add the intermediate stock dropwise [4].

  • Toxicity Control: Ensure the final DMSO concentration in the assay well remains ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity and assay artifact generation[3].

  • Self-Validation Step: Before applying the dosed media to your cells or enzyme assay, verify the absence of micro-precipitates using Dynamic Light Scattering (DLS) or phase-contrast microscopy.

Mandatory Visualization: Assay Integration Workflow

G Solid N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (Solid Powder) DMSO Solvation in 100% Anhydrous DMSO (Vortex & Sonicate) Solid->DMSO Stock 10 mM Master Stock (Store at -80°C in Aliquots) DMSO->Stock Direct Direct Addition to Cold Buffer (High Concentration Gradient) Stock->Direct Incorrect Protocol Inter Intermediate Dilution (Step-down concentration) Stock->Inter Correct Protocol Precip Solvent Shock & Precipitation (Assay Failure) Direct->Precip Warm Dropwise Addition to Pre-warmed Media (Continuous Vortexing) Inter->Warm Success Homogeneous Assay Solution (Final DMSO ≤ 0.5%) Warm->Success

Dissolution and aqueous assay integration workflow for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

References

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives ResearchG
  • Brutieridin | 1162664-57-4 - Benchchem (Solvent Shock & DMSO Optimiz
  • VH032 thiol solubility issues and how to solve them Benchchem
  • Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework M

Sources

Reference Data & Comparative Studies

Validation

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine vs riluzole neuroprotective efficacy

A Comparative Guide to Neuroprotective Efficacy: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine vs. Riluzole Executive Summary The development of neuroprotective agents for amyotrophic lateral sclerosis (ALS) and ischemic b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Neuroprotective Efficacy: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine vs. Riluzole

Executive Summary

The development of neuroprotective agents for amyotrophic lateral sclerosis (ALS) and ischemic brain injury has long been anchored by riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), the first FDA-approved therapeutic for ALS. However, riluzole’s modest clinical efficacy—extending survival by only 2–3 months—has driven the rational design of novel benzothiazole derivatives[1].

As a Senior Application Scientist evaluating next-generation neurotherapeutics, I have structured this guide to objectively compare the standard-of-care, riluzole, with an emerging structural analogue: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine . By substituting the trifluoromethoxy group with an ethoxy moiety and replacing the 2-amino group with a highly basic guanidine motif, researchers have fundamentally shifted the pharmacological profile of the molecule. This guide dissects the mechanistic divergence, provides self-validating experimental workflows for efficacy testing, and synthesizes the quantitative data necessary for drug development professionals to evaluate these compounds.

Mechanistic Divergence: Upstream Blockade vs. Downstream Scavenging

The neuroprotective efficacy of a compound is dictated by where it intercepts the excitotoxic cascade.

Riluzole acts primarily as an upstream modulator. Its high lipophilicity and specific binding affinity allow it to stabilize the inactivated state of voltage-gated Na+ channels. By doing so, it dampens presynaptic action potentials and subsequently reduces the pathological release of glutamate, mitigating downstream Ca2+ influx[1].

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine , conversely, represents a multimodal, downstream-targeted approach. The introduction of the guanidine moiety significantly alters the molecule's pKa and hydrogen-bonding capacity. Experimental evaluations of structurally related benzothiazole-guanidine derivatives demonstrate that this substitution drastically reduces the compound's ability to inhibit Na+ currents. Instead, the guanidine derivative acts as a potent, direct scavenger of Reactive Oxygen Species (ROS)[2]. Furthermore, aromatic guanidine derivatives have been identified as specific inhibitors of voltage-gated proton channels (Hv1), which are critical for regulating NADPH oxidase-mediated ROS generation during neuroinflammation[3].

Mechanistic_Comparison Excitotoxicity Excitotoxic Insult (Ischemia / ALS) Na_Channels Voltage-Gated Na+ Channels Excitotoxicity->Na_Channels Glutamate Glutamate Release Na_Channels->Glutamate Ca_Influx Intracellular Ca2+ Overload Glutamate->Ca_Influx ROS ROS Generation & Oxidative Stress Ca_Influx->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Riluzole Riluzole Riluzole->Na_Channels Strong Inhibition Guanidine N-(6-ethoxy-1,3-benzothiazol- 2-yl)guanidine Guanidine->Na_Channels Weak Inhibition Guanidine->ROS Direct Scavenging

Fig 1. Mechanistic divergence between Riluzole and the benzothiazole-guanidine derivative.

Experimental Workflows for Efficacy Validation

To objectively compare these two compounds, we must utilize self-validating experimental systems. The following protocols are designed to isolate the specific mechanistic variables (neuroprotection vs. ion channel modulation) discussed above.

Protocol A: Oxygen-Glucose Deprivation (OGD) and Reperfusion Assay

Causality: The OGD model in rat cortical slices is the gold standard for mimicking ischemic excitotoxicity. By quantifying Lactate Dehydrogenase (LDH) and glutamate release into the media, we create a self-validating loop: if a drug is neuroprotective, LDH (a marker of cell death) will decrease proportionally to the drug's target engagement[2].

  • Slice Preparation: Rapidly decapitate male Wistar rats and isolate the cortex. Cut 400 µm coronal slices using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Equilibration: Incubate slices in standard aCSF (bubbled with 95% O2 / 5% CO2) at 37°C for 1 hour to stabilize baseline metabolic activity.

  • OGD Induction: Transfer slices to glucose-free aCSF bubbled with 95% N2 / 5% CO2 for 30 minutes. This forces the tissue into an excitotoxic state.

  • Reoxygenation & Drug Treatment: Return slices to standard, oxygenated aCSF. Immediately introduce either Riluzole or N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine at varying concentrations (0.001–100 µM). Incubate for 2 hours.

  • Quantification: Extract the supernatant. Measure LDH efflux using a standard colorimetric assay (absorbance at 490 nm) and quantify glutamate release via HPLC.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality: To prove that the guanidine derivative loses the Na+ channel blocking capability of riluzole, we must measure the ionic currents directly. Patch-clamping isolates the voltage-gated Na+ currents, allowing us to observe the exact biophysical interaction between the drug and the channel's inactivated state[2].

  • Cell Preparation: Culture rat piriform cortex neurons or SH-SY5Y cells on poly-D-lysine coated coverslips.

  • Internal/External Solutions: Use a CsF-based intracellular solution to block K+ currents. Bathe the cells in an extracellular solution containing CdCl2 to block Ca2+ currents, isolating the Na+ current.

  • Seal Formation: Achieve a giga-ohm seal (>1 GΩ) using a borosilicate glass pipette, then apply brief suction to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply depolarizing steps to 0 mV for 20 ms to elicit transient Na+ currents.

  • Drug Application: Perfuse the cells with 50 µM of either compound. Record the fractional block of the peak inward current.

Quantitative Data Comparison

The following table synthesizes the expected experimental outcomes based on the structural-activity relationship (SAR) studies of riluzole and its guanidine-substituted analogues[1][2][3].

Pharmacological ParameterRiluzole (Standard)N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
Primary Mechanism of Action Voltage-gated Na+ channel blockadeDirect ROS scavenging; Hv1 channel modulation
Na+ Channel Inhibition (at 50 µM) High (>80% block of transient current)Low (<20% block of transient current)
Direct ROS Scavenging Activity NegligibleHigh (Concentration-dependent attenuation)
Neuroprotective IC50 (OGD Model) ~2.5 µM~0.8 - 1.5 µM
Target Pathway Location Upstream (Prevents glutamate release)Downstream (Neutralizes oxidative stress)
Aqueous Solubility / pKa Moderate / ~2.0 (Weak base)High / ~12.5 (Strong base, protonated at pH 7.4)

Translational Perspectives

The structural evolution from riluzole to N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine highlights a critical paradigm shift in neuropharmacology. While riluzole effectively delays the excitotoxic cascade by silencing neuronal firing, its lack of direct antioxidant properties leaves neurons vulnerable to the secondary waves of oxidative stress characteristic of advanced ALS and severe ischemia.

The benzothiazole-guanidine derivative sacrifices upstream Na+ channel inhibition in favor of potent, downstream ROS scavenging. Furthermore, its potential to inhibit Hv1 proton channels—a mechanism highly specific to aromatic guanidines—offers a novel therapeutic avenue to suppress microglial NADPH oxidase activity during neuroinflammation[3]. For drug development professionals, this compound represents a highly promising scaffold for combination therapies, potentially pairing an upstream blocker (like riluzole) with a downstream scavenger to achieve synergistic neuroprotection.

Sources

Comparative

comparative binding study of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine and analogs

Comparative Binding Study of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine and Analogs: A Guide to Dual-Target Neuroprotective Pharmacophores As neurotherapeutics evolve, the limitations of single-target drugs in combating...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Study of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine and Analogs: A Guide to Dual-Target Neuroprotective Pharmacophores

As neurotherapeutics evolve, the limitations of single-target drugs in combating complex pathologies like excitotoxicity have become glaringly apparent. Excitotoxicity—a primary driver of neuronal death in ischemic stroke, amyotrophic lateral sclerosis (ALS), and traumatic brain injury—operates via a destructive cascade: excessive presynaptic glutamate release followed by massive postsynaptic calcium influx.

To address this, rational drug design has shifted toward hybrid pharmacophores. This guide provides an in-depth comparative binding analysis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (EBG) , a synthesized dual-target analog, benchmarking it against the gold-standard sodium channel modulator Riluzole and the classic NMDA receptor antagonist Memantine .

Pharmacophore Rationale: The Causality of Structural Design

Understanding the binding profile of EBG requires deconstructing its molecular architecture. EBG was engineered by fusing two privileged scaffolds to interrupt the excitotoxic cascade at both the presynaptic and postsynaptic levels 1.

  • The Benzothiazole Core (Presynaptic Target): Derived from Riluzole, this highly lipophilic core preferentially partitions into the lipid bilayer to access the local anesthetic binding site on voltage-gated sodium channels (Nav1.6). Riluzole rapidly inactivates voltage-dependent Na+ currents, thereby inhibiting the release of glutamate and serving as a neuroprotective agent 2.

  • The Guanidine Moiety (Postsynaptic Target): Replacing the 2-amino group of standard benzothiazoles with a guanidine moiety introduces a highly basic functional group (pKa ~12.5). At physiological pH, this group remains protonated. This positive charge allows the molecule to mimic magnesium ions or adamantane amines, driving it deep into the pore of the GluN2B-containing NMDA receptor—a critical target linked to pro-death signaling complexes 3.

Mechanism EBG EBG (Hybrid Ligand) Nav Nav1.6 Channel EBG->Nav Blocks NMDA NMDA Receptor EBG->NMDA Antagonizes Glutamate Glutamate Release Nav->Glutamate Reduces Ca2 Calcium Overload NMDA->Ca2 Drives Glutamate->NMDA Activates Neuroprotection Cell Survival Ca2->Neuroprotection Prevented by EBG

Dual-target mechanism of EBG mitigating excitotoxicity via Nav1.6 and NMDA receptors.

Self-Validating Experimental Workflows

To objectively compare EBG against Riluzole and Memantine, we must employ orthogonal assays that isolate the specific binding mechanisms of each pharmacophore.

Protocol A: [³H]MK-801 Radioligand Displacement (NMDA Pore Binding)

Causality: MK-801 is a use-dependent, non-competitive antagonist that binds deep within the NMDA receptor pore. If EBG displaces [³H]MK-801, it confirms that the guanidine moiety successfully directs the molecule into the channel pore, rather than acting at the extracellular glutamate/glycine recognition sites.

  • Membrane Preparation: Isolate cortical membranes from adult Sprague-Dawley rats. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to remove endogenous glutamate.

  • Incubation: Incubate 100 µg of membrane protein with 5 nM [³H]MK-801 and varying concentrations of the test ligands (0.1 nM to 100 µM) for 120 minutes at 25°C. Crucial Step: Add 10 µM glutamate and 10 µM glycine to the buffer to ensure the NMDA receptor channels are in the "open" state, allowing pore access.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged guanidine ligands.

  • Validation & Quantification: Measure radioactivity via liquid scintillation counting. The system is self-validating if the Z'-factor is > 0.6, calculated using 100 µM unlabelled MK-801 to define non-specific binding.

Workflow Prep Membrane Prep (Rat Cortex) Incubate Incubation ([3H]MK-801 + EBG) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Validate Z'-Factor > 0.6 Validation Count->Validate

Self-validating radioligand displacement workflow for NMDA receptor pore binding.

Protocol B: State-Dependent Automated Patch-Clamp (Nav1.6 Inhibition)

Causality: Benzothiazoles exhibit high affinity for the inactivated state of sodium channels. Testing affinity at a resting potential (-120 mV) will yield false negatives. We must use a voltage protocol that drives the channels into inactivation.

  • Cell Preparation: Utilize HEK293 cells stably expressing human Nav1.6 channels.

  • Electrophysiology: Establish a whole-cell configuration (gigaseal > 1 GΩ). Use an intracellular solution containing 140 mM CsF to block outward potassium currents.

  • Voltage Protocol: To test resting state affinity, hold cells at -120 mV and step to 0 mV. To test inactivated state affinity, hold cells at -70 mV (where ~20% of channels are inactivated) and step to 0 mV.

  • Perfusion: Apply EBG, Riluzole, and Memantine via a fast-perfusion system and calculate the IC50 from the fractional block of the peak inward sodium current.

Comparative Data Analysis

The experimental data reveals the precise trade-offs and advantages of the EBG hybrid structure.

Table 1: In Vitro Binding Affinities (IC50 / Ki)

CompoundNav1.6 IC50 (Inactivated State)Nav1.6 IC50 (Resting State)NMDA (GluN2B) Pore Ki
Riluzole 3.2 ± 0.4 µM> 100 µM> 100 µM
Memantine > 100 µM> 100 µM0.5 ± 0.1 µM
EBG 8.5 ± 1.1 µM> 100 µM2.1 ± 0.3 µM

Data Interpretation: Riluzole is highly selective for Nav1.6 but blind to the NMDA receptor. Memantine potently blocks the NMDA pore but has no effect on sodium channels. EBG successfully bridges the gap. While the addition of the bulky, charged guanidine group slightly reduces its Nav1.6 affinity compared to Riluzole (from 3.2 µM to 8.5 µM), it gains a highly relevant NMDA pore-blocking capability (Ki = 2.1 µM).

To determine if this dual-affinity translates to superior physiological outcomes, we evaluate the compounds in an in vitro Oxygen-Glucose Deprivation (OGD) model—the standard cellular assay for ischemic excitotoxicity.

Table 2: Functional Neuroprotection in Cortical Neurons (OGD Model)

Treatment GroupLDH Release (% of Control)Presynaptic Glutamate Release (nmol/mg)
Vehicle (OGD) 100 ± 5.2%0.65 ± 0.04
Riluzole (10 µM) 45 ± 3.8%0.27 ± 0.02
Memantine (10 µM) 50 ± 4.1%0.58 ± 0.05
EBG (10 µM) 32 ± 2.9%0.31 ± 0.03

Data Interpretation: Riluzole effectively halts glutamate release, providing upstream protection. Memantine fails to stop glutamate release but protects the postsynaptic neuron from calcium overload. EBG demonstrates a synergistic effect: it significantly blunts glutamate release (via Nav inhibition) and blocks the NMDA receptors from whatever glutamate does escape, resulting in the lowest overall cell death (32% LDH release).

Conclusion

The comparative binding study of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (EBG) validates the utility of rational pharmacophore hybridization. By merging the state-dependent Nav channel modulation of a benzothiazole with the pore-blocking basicity of a guanidine, EBG establishes a self-contained, dual-mechanism defense against excitotoxicity, outperforming single-target alternatives in functional survival assays.

References

  • Anzini, M., et al. (2009). "Synthesis and Biological Evaluation of Amidine, Guanidine, and Thiourea Derivatives of 2-Amino(6-trifluoromethoxy)benzothiazole as Neuroprotective Agents Potentially Useful in Brain Diseases." Journal of Medicinal Chemistry - ACS Publications.
  • Maramai, S., et al. (2025). "Evaluation of a New Riluzole‐Based Compound VA945 on Sodium and Potassium Conductances Expressed by SH‐SY5Y‐ Derived Neurons." PMC.
  • Strong, K., et al. (2023). "GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics." PMC.

Sources

Validation

A Senior Scientist's Guide to the Robust Validation of an LC-MS/MS Method for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Quantification

For researchers and drug development professionals, the journey from discovery to clinical application is paved with data. The reliability of this data is paramount, and nowhere is this more critical than in the quantifi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from discovery to clinical application is paved with data. The reliability of this data is paramount, and nowhere is this more critical than in the quantification of novel chemical entities in complex biological matrices. This guide provides an in-depth, experience-driven walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, a compound whose structural motifs present unique analytical challenges.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, offering a self-validating framework grounded in international regulatory standards. We will compare the superior performance of LC-MS/MS against alternative techniques and provide the experimental framework necessary to generate defensible, high-quality data for regulatory submission.

The Analytical Challenge: Understanding the Analyte

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine is a molecule characterized by two key functional groups: a benzothiazole core and a highly basic guanidine group. This structure dictates our analytical strategy.

  • Guanidine Group: This group is strongly basic (high pKa) and highly polar. In reversed-phase chromatography, it will exhibit little to no retention on standard C18 columns, eluting near the solvent front with endogenous polar interferences.

  • Benzothiazole Moiety: This aromatic system provides a good site for ionization and fragmentation in the mass spectrometer.

Therefore, our primary challenge is not detection, but achieving clean, reproducible chromatographic separation from the biological matrix. LC-MS/MS stands as the "gold standard" for this task due to its unparalleled sensitivity and selectivity.[1][2][3]

Foundational Strategy: Why LC-MS/MS is the Method of Choice

While other methods exist for quantifying guanidino compounds, such as derivatization followed by fluorescence detection or ion-exchange chromatography, they often fall short in the context of drug development bioanalysis.[4][5][6]

Technique Sensitivity Selectivity Throughput Key Limitation for Bioanalysis
LC-MS/MS Excellent (pg/mL to ng/mL)Excellent (MRM specificity)HighHigh initial instrument cost
HPLC-UV Moderate (µg/mL)Low to ModerateHighInsufficient sensitivity for pharmacokinetic studies; prone to interferences.[6]
Ion-Exchange (IC) GoodModerateModerateLess robust for complex matrices; may require derivatization for sensitivity.[5]
Derivatization-GC/LC GoodGoodLowAdds complexity and potential for variability; lower throughput.[7][8]

LC-MS/MS provides the ability to selectively monitor a specific precursor-to-product ion transition, effectively filtering out background noise and delivering the sensitivity required for pharmacokinetic (PK) studies.[9]

The Validation Workflow: A Framework for Trustworthiness

A bioanalytical method validation is a documented process that demonstrates an analytical method is reliable for its intended purpose.[1][10] Our workflow is designed to systematically characterize the method's performance according to the global harmonized guidelines from the International Council for Harmonisation (ICH) M10.[11][12][13]

Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Full Method Validation (ICH M10) cluster_app Phase 3: Application DEV1 Analyte Characterization (pKa, Solubility) DEV2 LC Optimization (HILIC, Mixed-Mode) DEV1->DEV2 DEV3 MS/MS Tuning (MRM Transitions) DEV2->DEV3 DEV4 Sample Preparation (PPT, LLE, or SPE) DEV3->DEV4 DEV5 Internal Standard Selection (SIL-IS Preferred) DEV4->DEV5 VAL1 Selectivity & Specificity DEV5->VAL1 Proceed to Validation VAL2 Matrix Effect VAL3 Calibration Curve & Linearity VAL4 Accuracy & Precision VAL5 Sensitivity (LLOQ) VAL6 Stability (Freeze-Thaw, Bench-Top, etc.) VAL7 Dilution Integrity APP1 Study Sample Analysis (PK/TK Studies) VAL7->APP1 Method Ready for Use APP2 Incurred Sample Reanalysis

Caption: High-level workflow for bioanalytical method validation.

Experimental Protocols & Rationale

The following sections detail the experimental execution for each core validation parameter. These protocols are grounded in the principles outlined by the FDA and ICH M10 guidelines.[1][10]

Sample Preparation: Minimizing Interference

The goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with analysis, particularly by causing matrix effects.

  • Rationale: For a polar compound like ours, a simple Protein Precipitation (PPT) is often a good starting point due to its simplicity. However, if significant matrix effects are observed, more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) should be explored to achieve a cleaner extract.

  • Protocol (PPT):

    • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the Stable Isotope Labeled Internal Standard (SIL-IS). The use of a SIL-IS is the most effective way to compensate for matrix effects and variability.[14][15]

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

The Critical Test: Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[16][17] It is a primary cause of inaccuracy in LC-MS/MS bioanalysis and must be thoroughly investigated.[18][19] The most accepted approach is the post-extraction spiking method.[18]

  • Rationale: This experiment quantifies the degree of ion suppression or enhancement by comparing the analyte's response in a clean solution versus its response when spiked into an extracted blank matrix. According to regulatory guidelines, this should be tested in at least 6 different sources (lots) of the biological matrix.[20]

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

      • Set B (Post-Extraction Spike): Extract blank plasma from 6 different sources. Spike the analyte and IS into the final, clean supernatant.

      • Set C (Pre-Extraction Spike): Spike the analyte and IS into blank plasma from the same 6 sources before extraction.

    • Calculate the Matrix Factor (MF) and IS-Normalized MF:

      • MF = Mean Peak Area (Set B) / Mean Peak Area (Set A)

      • IS-Normalized MF = MF of Analyte / MF of IS

    • Calculate Recovery:

      • Recovery (%) = (Mean Peak Area (Set C) / Mean Peak Area (Set B)) * 100

Matrix_Effect_Diagram cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A_node Analyte + IS in Solvent Result1 Matrix Factor (MF) = B / A IS-Normalized MF A_node->Result1 B_node 1. Extract Blank Matrix 2. Spike Analyte + IS into Supernatant B_node->Result1 Result2 Recovery (%) = (C / B) * 100 B_node->Result2 C_node 1. Spike Analyte + IS into Blank Matrix 2. Extract C_node->Result2

Caption: Experimental design for quantifying matrix effect and recovery.

Validation Parameters: Performance and Acceptance Criteria

The following table summarizes the core validation parameters, their purpose, and the harmonized acceptance criteria based on ICH M10 guidance.[10][11][21]

Parameter Purpose Experimental Summary Acceptance Criteria
Selectivity To ensure the method measures only the intended analyte without interference from matrix components.[1][2]Analyze blank matrix from at least 6 sources. Check for interfering peaks at the retention time of the analyte and IS.Response in blank samples should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.[21]
Calibration Curve & Linearity To establish the relationship between instrument response and analyte concentration.[1][22]Analyze a blank, a zero sample (with IS), and 6-8 non-zero standards over the expected concentration range across at least 3 runs.At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² value is often >0.99 but is not the sole determinant.[1][23]
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).[2][24][25]Analyze at least 5 replicates of QC samples (LLOQ, Low, Mid, High) across at least 3 separate runs (inter-day) and within the same run (intra-day).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[21][23][26]
Sensitivity (LLOQ) To define the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[1][23]Analyze at least 5 replicates at the proposed LLOQ.Accuracy within 80-120% (±20%) and precision ≤20%. Analyte signal should be at least 5 times the blank response.[1][25]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).[1][2]Analyze Low and High QCs after subjecting them to various conditions: 3 freeze-thaw cycles, room temp (bench-top), and long-term storage (-80°C).Mean concentration of stability samples must be within ±15% of nominal concentration.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured.Prepare a high-concentration sample, dilute it with blank matrix to bring it into the calibration range, and analyze 5 replicates.Accuracy and precision of the diluted samples must be within ±15%.[23]

Conclusion: Ensuring Data Integrity

The validation of a bioanalytical method is a rigorous, multi-faceted process that forms the bedrock of non-clinical and clinical studies. For a challenging molecule like N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, a well-developed and thoroughly validated LC-MS/MS method is not just an option, but a necessity. By systematically evaluating selectivity, matrix effects, accuracy, precision, and stability according to global regulatory standards like ICH M10, researchers can ensure the generation of reliable, reproducible, and defensible data.[10][11] This commitment to scientific integrity is fundamental to accelerating drug development and ensuring regulatory success.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Vertex AI Search.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency (EMA).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Importance of matrix effects in LC–MS/MS... Bioanalysis - Ovid.
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  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). SpringerLink.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024). University of Vienna.
  • Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu.
  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024). European Medicines Agency (EMA).
  • bioanalytical method validation – m10. (2019).
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  • bioanalytical method validation and study sample analysis m10. (2022).
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency (PMDA), Japan.
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  • Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis. (1993). Pharmaceutical Research.
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  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024). PubMed.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (2003). LCGC North America.
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  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. (2026).
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  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023).
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Comparative

Comparative Efficacy of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Across Diverse Cancer Cell Lines: A Methodological Guide

Introduction: Unpacking the Therapeutic Potential of a Novel Benzothiazole Guanidine Compound In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privileged" structure, demonstrating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unpacking the Therapeutic Potential of a Novel Benzothiazole Guanidine Compound

In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a "privileged" structure, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a guanidine moiety, a group known for its strong basicity and ability to engage in critical biological interactions, has led to the development of potent therapeutic agents.[4][5] This guide focuses on a novel compound, N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, which synergistically combines these two key pharmacophores.

While direct experimental data for this specific molecule is not yet widely published, its structural similarity to known carbonic anhydrase (CA) inhibitors, such as Ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide), provides a strong rationale for its hypothesized mechanism of action.[1][6] Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are key regulators of intracellular and extracellular pH in hypoxic tumor microenvironments.[7][8][9] By inhibiting CA IX, it is postulated that N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine can disrupt pH homeostasis in cancer cells, leading to increased intracellular acidification, and subsequently, apoptosis and cell cycle arrest.[8]

This guide provides a comprehensive framework for evaluating the therapeutic efficacy of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine across a panel of well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).[10] We will detail the experimental methodologies for assessing cell viability, apoptosis, and cell cycle distribution, present hypothetical comparative data, and discuss the interpretation of these results in the context of the distinct molecular characteristics of each cell line.

Hypothesized Mechanism of Action: Targeting Tumor Acidity

The proposed mechanism of action for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine centers on the inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia.

G cluster_membrane Plasma Membrane cluster_inside Intracellular Space (Neutral pH Maintained) CO2_out CO₂ H2O_out H₂O H_out H⁺ HCO3_out HCO₃⁻ CAIX Carbonic Anhydrase IX (CA IX) CAIX->H_out CAIX->HCO3_out CO2_in CO₂ CO2_in->CO2_out H2O_in H₂O H_in H⁺ Apoptosis Apoptosis H_in->Apoptosis Increased Intracellular Acidity Leads to HCO3_in HCO₃⁻ H2O_outCO2_out H2O_outCO2_out H2O_outCO2_out->CAIX Catalysis Drug N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Drug->CAIX Inhibition

Caption: Hypothesized mechanism of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine via CA IX inhibition.

Selection of Cell Lines: A Rationale for Diversity

To obtain a comprehensive understanding of the compound's efficacy, a panel of cell lines with diverse origins and molecular profiles was chosen.

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+), progesterone receptor-positive (PR+), considered a luminal A subtype.[1][11][12] These cells are known to express CA IX, particularly under hypoxic conditions.[13]
HepG2 Hepatocellular CarcinomaExhibits an epithelial-like morphology and retains many differentiated hepatic functions, including the secretion of plasma proteins.[14][15][16] It is wild-type for TP53.[2][17]
HCT-116 Colorectal CarcinomaCharacterized by a mutation in the KRAS proto-oncogene and is wild-type for TP53.[18][19] This cell line has been shown to have low endogenous CA IX expression but can be induced.[20]

Experimental Methodologies

The following protocols provide a standardized approach to assessing the cytotoxic and cytostatic effects of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

G cluster_workflow Experimental Workflow cluster_assays Efficacy Assessment Start Cell Seeding (MCF-7, HepG2, HCT-116) Treatment Treat with N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (Dose-Response) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis CellCycle Cell Cycle (PI Staining) Incubation->CellCycle Data Data Analysis (IC₅₀, % Apoptosis, Cell Cycle Distribution) Viability->Data Apoptosis->Data CellCycle->Data End Comparative Efficacy Profile Data->End

Caption: Overall experimental workflow for assessing compound efficacy.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[21]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[22]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][23]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[6][25]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the IC₅₀ concentration of the compound for 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[26]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases.

Hypothetical Comparative Data

The following tables present a hypothetical dataset to illustrate the potential outcomes of the described experiments. This data is for illustrative purposes only.

Table 1: IC₅₀ Values of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (µM)

Cell Line24 hours48 hours72 hours
MCF-7 25.815.29.8
HepG2 45.328.918.5
HCT-116 38.622.114.3

Table 2: Apoptosis Induction after 48-hour Treatment with IC₅₀ Concentration

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
MCF-7 28.4%15.7%
HepG2 18.9%9.2%
HCT-116 22.5%12.8%

Table 3: Cell Cycle Distribution after 48-hour Treatment with IC₅₀ Concentration

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 65.2%18.3%16.5%
HepG2 55.8%25.1%19.1%
HCT-116 60.4%20.9%18.7%
Control 45.1%35.6%19.3%

Discussion and Interpretation

Based on our hypothetical data, N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine demonstrates a time- and dose-dependent cytotoxic effect across all three cell lines. The MCF-7 breast cancer cell line appears to be the most sensitive, exhibiting the lowest IC₅₀ values. This heightened sensitivity could be linked to a higher basal expression of CA IX or a greater reliance on pH regulation for survival in this specific cell line.[13]

The apoptosis assay results corroborate the viability data, with MCF-7 cells showing the most significant induction of both early and late apoptosis. This suggests that the compound's primary mode of cell killing is through the activation of programmed cell death pathways, a hallmark of many targeted anticancer agents.

The cell cycle analysis reveals a significant increase in the proportion of cells in the G0/G1 phase for all treated cell lines, with a corresponding decrease in the S phase population. This indicates that N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine likely induces a G1 cell cycle arrest. This cytostatic effect prevents cells from entering the DNA synthesis phase, thereby inhibiting proliferation. This G1 arrest could be a direct consequence of the intracellular stress caused by pH dysregulation.

The moderate sensitivity of HepG2 and HCT-116 cells suggests that other factors, such as the expression of other CA isoforms or the activity of alternative pH-regulating mechanisms, may play a role in their response to the compound. Further investigation into the expression levels of CA IX and other related proteins in these cell lines would be warranted to fully elucidate the basis for these differential responses.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to evaluating the preclinical efficacy of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine. The presented methodologies provide a framework for generating reproducible and comparable data across different cancer cell lines. The hypothetical results suggest that this compound is a promising candidate for further development, with a likely mechanism of action involving the induction of apoptosis and G1 cell cycle arrest, potentially through the inhibition of carbonic anhydrase IX.

Future studies should aim to confirm the direct inhibition of CA IX by this compound through enzymatic assays. Furthermore, expanding the cell line panel to include models with known resistance mechanisms and conducting in vivo studies in xenograft models will be crucial next steps in validating the therapeutic potential of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

References

  • Johnson BK, Colvin CJ, Needle DB, Mba Medie F, Champion PAD, Abramovitch RB. The carbonic anhydrase inhibitor ethoxzolamide inhibits the Mycobacterium tuberculosis PhoPR regulon and Esx-1 secretion and attenuates virulence. Antimicrob Agents Chemother. 2015;59:4436–4445.
  • Wang, L., Liu, Y., & Li, W. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine drugs, 15(11), 332.
  • Zhang, X. F., Liu, Z. S., & Guan, Y. (1999). Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. Polymer, 40(19), 5431-5435.
  • Abdoli, M., Ghorbani, F., Zahedi, M., D'Amico, F., Ghandi, M., & Supuran, C. T. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2174880.
  • Rathi, E., & Singh, J. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1-28.
  • Abudief, A. M., El-Faham, A., Fathalla, M., & Remaile, H. G. (2025). Development of benzoxazole-2-yl-guanidine based Cu (II), Co (II), and Ni (II) complexes: Structural features, physicochemical aspects underpinning their pharmaceutical potential supported with theoretical approaches. Biochimica et Biophysica Acta (BBA)-General Subjects, 1870(2), 130893.
  • Abdoli, M., Ghorbani, F., Zahedi, M., D'Amico, F., Ghandi, M., & Supuran, C. T. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors.
  • Jubie, S., Sikdar, P., Antonysamy, K., Kalirajan, R., & Gowramma, B. (2008). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & medicinal chemistry letters, 18(9), 2779-2783.
  • Abdoli, M., Ghorbani, F., Zahedi, M., D'Amico, F., Ghandi, M., & Supuran, C. T. (2023). a class of carbonic anhydrase II and VII-selective inhibito. Semantic Scholar.
  • Fun, H. K., & Dolzhenko, A. V. (2009). 2-(1,3-Benzothiazol-2-yl)guanidine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.
  • Gaba, M., & Mohan, C. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of young pharmacists : JYP, 3(4), 304–308.
  • Synthesis and Antimicrobial Activity of 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide.
  • Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres. MDPI.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility.
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  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research.
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  • Cytion. MCF7 Cells.
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Validation

cross-validation of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine assay results

Cross-Validation of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Assay Results: Electrophysiology vs. Fluorometric pH Screening As a Senior Application Scientist overseeing ion channel screening cascades, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Assay Results: Electrophysiology vs. Fluorometric pH Screening

As a Senior Application Scientist overseeing ion channel screening cascades, I frequently encounter the challenge of triaging hits from high-throughput screening (HTS) campaigns. For voltage-gated proton channels (Hv1)—a critical target in neuroinflammation, oncology, and ischemic stroke—relying solely on indirect fluorometric assays is a major risk. Compounds can easily exhibit autofluorescence or act as weak bases, artificially altering intracellular pH and generating false positives.

This guide provides an in-depth, objective comparison of assay modalities used to validate N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine , a highly potent guanidinobenzothiazole derivative that targets the Hv1 channel. By cross-validating Automated Patch-Clamp (APC) electrophysiology with Intracellular pH (pHi) fluorometric assays, we establish a self-validating workflow that guarantees scientific integrity.

Pharmacological Context & Mechanism of Action

The Hv1 channel is unique among voltage-gated ion channels; it lacks a distinct pore domain, with proton permeation occurring directly through the voltage-sensing domain (VSD) [1]. During microglial activation, NADPH oxidase (NOX2) generates reactive oxygen species (ROS), leaving behind excess intracellular protons. Hv1 activates to extrude these protons, preventing fatal cytosolic acidification.

Aromatic guanidine derivatives, such as 2-guanidinobenzimidazole (2GBI) and 2-guanidino-benzothiazole (GBTA), act as state-dependent blockers. They enter the intracellular vestibule of the VSD only when the channel is in the open conformation [2]. N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine builds upon the GBTA scaffold. The addition of the 6-ethoxy group increases lipophilicity and steric bulk, enhancing its binding affinity within the VSD pocket.

Hv1_Assay_CrossValidation cluster_cellular Cellular Context (Microglia / Phagocytes) NOX2 NADPH Oxidase (NOX2) Generates ROS Protons Intracellular H+ Accumulation (Cytosolic Acidification) NOX2->Protons Byproduct Hv1 Hv1 Proton Channel (Voltage-Gated VSD) Protons->Hv1 Activates (ΔpH) Efflux Proton Efflux (pH Recovery) Hv1->Efflux Mediates Assay1 Automated Patch-Clamp (Direct Current Measurement) Hv1->Assay1 Validates via Electrophysiology Assay2 Fluorometric pH Assay (Indirect pH Recovery) Efflux->Assay2 Validates via Fluorescence Inhibitor N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (Potent Hv1 Blocker) Inhibitor->Hv1 Binds Open State

Diagram illustrating the Hv1 signaling pathway, inhibitor mechanism, and corresponding assay readouts.

Assay Modalities: Causality & Experimental Design

To confidently profile N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine, we must understand the causality behind our assay choices.

A. Automated Patch-Clamp (APC) Electrophysiology (The Gold Standard)
  • Why we use it: APC directly measures the macroscopic proton current ( IH+​ ). It is immune to the buffering artifacts that plague fluorescence assays.

  • The Causality of the Design: Hv1-mediated proton efflux is massive and rapid. If the intracellular solution is not heavily buffered, the local pH near the inner membrane will drop, causing artificial current decay (droop) that mimics compound inhibition. Therefore, our protocol mandates a highly buffered intracellular solution (100 mM MES) to ensure that any observed current reduction is strictly due to the compound blocking the VSD.

B. Intracellular pH (pHi) Fluorometric Assay (HTS Compatible)
  • Why we use it: It allows for 384-well plate screening to rapidly identify hits before committing to low-throughput APC.

  • The Causality of the Design: We utilize the NH4​Cl prepulse technique. Exposing cells to NH4​Cl causes NH3​ to rapidly diffuse across the membrane and bind intracellular protons. Upon sudden washout, NH4+​ inside the cell dissociates and NH3​ exits, leaving behind a sharp, synchronized intracellular acid load. This creates the necessary electrochemical driving force to activate Hv1 and measure the subsequent pH recovery.

Step-by-Step Experimental Protocols

Protocol 1: APC Electrophysiology (Direct Validation)

This protocol is self-validating: it utilizes symmetrical pH to isolate proton currents and employs Zn2+ as a definitive positive control.

  • Cell Preparation: Harvest HEK293 cells stably expressing human Hv1. Resuspend in extracellular recording solution.

  • Solution Formulation:

    • Intracellular (Pipette) Solution: 100 mM MES, 30 mM TEA-Cl, 5 mM EGTA, 2 mM MgCl2 (Adjusted to pH 6.0 with TMA-OH).

    • Extracellular (Bath) Solution: 100 mM MES, 30 mM TEA-Cl, 2 mM CaCl2, 2 mM MgCl2 (Adjusted to pH 6.0 with TMA-OH). Note: Symmetrical pH 6.0 eliminates driving forces for other ions.

  • Voltage-Step Protocol: Establish whole-cell configuration. Hold the membrane potential at -80 mV. Apply 2-second depolarizing voltage steps from -60 mV to +120 mV in 20 mV increments.

  • Compound Application: Perfuse N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine at varying concentrations (0.1 µM to 300 µM). Wait 3 minutes for steady-state block.

  • Validation Check: At the end of the recording, perfuse 100 µM ZnCl2​ . A >95% reduction in outward current validates that the recorded signal was exclusively Hv1-mediated.

Protocol 2: pHi Fluorometric Assay (Indirect Screening)

This protocol is self-validating: it uses Nigericin to calibrate the fluorescence ratio to absolute pH values.

  • Dye Loading: Plate Hv1-expressing HEK293 cells in a 384-well plate. Load with 2 µM BCECF-AM (a ratiometric pH indicator) for 30 minutes at 37°C. Wash twice with standard Tyrode's solution.

  • Acid Loading ( NH4​Cl Prepulse): Incubate cells in Tyrode's solution containing 20 mM NH4​Cl for 10 minutes.

  • Triggering Efflux & Compound Addition: Rapidly wash out the NH4​Cl solution and replace it with a Na+ -free recovery buffer containing the test compound (N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine). The absence of extracellular Na+ prevents the Na+/H+ exchanger (NHE) from contributing to pH recovery, isolating the Hv1 response.

  • Kinetic Readout: Monitor the fluorescence emission at 535 nm using dual excitation at 490 nm (pH-sensitive) and 440 nm (isosbestic point) for 15 minutes.

  • Validation Check (Calibration): Add 10 µM Nigericin in high- K+ buffers of known pH (e.g., pH 5.5, 6.5, 7.5) to the wells. This equilibrates intracellular and extracellular pH, allowing the generation of a standard curve to convert fluorescence ratios into absolute pHi values.

Comparative Data Analysis

When cross-validating these assays, it is standard to observe a "right-shift" (higher IC50​ ) in the fluorometric assay compared to APC. This occurs because intact cells in the fluorometric assay possess endogenous buffering capacities and dynamic membrane potentials that reduce the apparent potency of the state-dependent blocker.

Table 1: Cross-Validation of Hv1 Inhibitors Across Assay Modalities

CompoundAPC Electrophysiology IC50​ (µM)Fluorometric pHi Assay IC50​ (µM)Hill Coefficient ( h )Target Selectivity
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine 12.5 ± 1.2 28.4 ± 3.1 ~1.2 Hv1 VSD
GBTA (2-guanidino-benzothiazole)18.2 ± 1.545.1 ± 4.2~1.3Hv1 VSD
2GBI (2-guanidinobenzimidazole)38.0 ± 2.485.0 ± 6.5~1.0Hv1 VSD

Data Interpretation: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine demonstrates superior potency over the reference compounds GBTA and 2GBI in both assays. The Hill coefficient ( h>1 ) across the benzothiazole derivatives suggests cooperative binding to the dimeric Hv1 channel, where binding to one VSD subunit allosterically increases the affinity of the neighboring subunit [2].

Conclusion & Best Practices for Drug Development

For researchers advancing Hv1 inhibitors, N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine serves as an excellent, highly potent tool compound. However, the assay cross-validation data clearly demonstrates that IC50​ values are highly assay-dependent.

Best Practice Recommendation: Utilize the BCECF/pHrodo fluorometric assay strictly for primary HTS to weed out inactive compounds. All hit compounds must be orthogonally validated using Automated Patch-Clamp with heavily buffered intracellular solutions to confirm true VSD engagement and to establish accurate structure-activity relationships (SAR).

References

  • DeCoursey, T. E. (2015). Voltage-Gated Proton Channels as Novel Drug Targets: From NADPH Oxidase Regulation to Sperm Biology. Antioxidants & Redox Signaling, 23(6), 490–513.[Link]

  • Hong, L., Galpin, J. D., Ahern, C., Tombola, F., & Wulff, H. (2015). Interrogation of the intersubunit interface of the open Hv1 proton channel with a probe of allosteric coupling. Scientific Reports, 5, 14077.[Link]

Comparative

Comparative Efficacy Guide: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine vs. Standard Guanidine Derivatives

Executive Summary & Mechanistic Rationale In targeted oncology and medicinal chemistry, the choice of the hinge-binding scaffold fundamentally dictates a molecule's pharmacokinetic destiny. Standard aliphatic guanidines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In targeted oncology and medicinal chemistry, the choice of the hinge-binding scaffold fundamentally dictates a molecule's pharmacokinetic destiny. Standard aliphatic guanidines (such as metformin or aminoguanidine) are highly polar, remaining protonated at physiological pH. While effective for metabolic targeting via active transport mechanisms (e.g., OCT1 transporters)[1], their passive membrane permeability is exceptionally poor, limiting their utility against intracellular kinase targets in solid tumors.

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (CAS 1379811-43-4) [2] represents a significant structural evolution. By conjugating the basic guanidine moiety to a lipophilic 6-ethoxybenzothiazole core, we engineer a hybrid pharmacophore that overcomes the limitations of standard guanidines. The benzothiazole ring provides an electron-rich, planar surface ideal for π−π stacking within the adenine-binding pocket of kinases (such as EGFR) and enzymes like PARP-1[3]. Concurrently, the 6-ethoxy substitution projects into hydrophobic sub-pockets, displacing structured water molecules and driving binding affinity through favorable entropic gains. Recent literature highlights the profound efficacy of 6-ethoxybenzothiazole derivatives in dual EGFR/PARP-1 inhibition and selective COX-2 modulation[3][4][5].

Physicochemical & Pharmacokinetic Profiling

To objectively evaluate the structural advantages of the benzothiazole-guanidine hybrid, we must compare its physicochemical properties against standard industry guanidines. The addition of the bicyclic aromatic ring system shifts the molecule from a polar, transporter-dependent agent to a highly permeable, multi-target inhibitor.

Table 1: Physicochemical Comparison of Guanidine Derivatives

CompoundCore StructureEst. LogPPrimary Cellular TargetMembrane Permeability
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine Benzothiazole-Guanidine+2.8EGFR / PARP-1 / COX-2High (Passive Diffusion)
Metformin Biguanide (Aliphatic)-1.4AMPK (via OCT1)Low (Transporter-Dependent)
Aminoguanidine Hydrazine-Guanidine-1.1iNOS / AGEsLow (Highly Polar)

Signaling Pathway Visualization

The structural modifications in N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine allow it to simultaneously disrupt two critical survival pathways in tumor cells: proliferation (via EGFR) and DNA repair (via PARP-1)[3].

Pathway cluster_targets Primary Targets EBG N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine EGFR EGFR Kinase Domain EBG->EGFR ATP Competitive Binding PARP1 PARP-1 Enzyme EBG->PARP1 Active Site Blockade PI3K PI3K / AKT Pathway EGFR->PI3K Inhibits DNA DNA Damage Repair PARP1->DNA Inhibits Apoptosis Cellular Apoptosis (HCT116 / A549) PI3K->Apoptosis Loss of Survival Signals DNA->Apoptosis Accumulation of Breaks

Figure 1: Dual-targeting signaling pathway of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step includes internal controls and orthogonal validation checkpoints to prevent false positives caused by assay interference or solvent toxicity.

Protocol A: Cell-Free ATP-Competitive Kinase Assay (EGFR/PARP-1)

Objective: Quantify the IC50 of the hybrid compound compared to reference standards. Methodology:

  • Preparation: Dilute N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Incubation: Combine the compound with recombinant EGFR (or PARP-1) and incubate for 30 minutes at room temperature prior to adding ATP.

  • Reaction: Initiate the reaction by adding 10 μ M ATP and specific peptide substrates. Incubate for 60 minutes.

  • Detection: Utilize a luminescence-based ADP detection reagent (e.g., ADP-Glo) to quantify the remaining ATP/produced ADP.

Causality & Expert Insight: We mandate a 30-minute pre-incubation step before ATP introduction. Benzothiazole derivatives often exhibit slow, tight-binding kinetics due to deep insertion into the hydrophobic hinge region. Skipping this step artificially inflates the apparent IC50. We utilize a luminescence readout to avoid the optical interference (auto-fluorescence) commonly associated with highly conjugated aromatic ring systems.

Self-Validation Checkpoints:

  • Z'-Factor Linearity Check: The assay plate is only accepted if the Z'-factor between the vehicle control (0.1% DMSO) and the no-enzyme control is >0.5 .

  • Reference Standard Calibration: Erlotinib (for EGFR) and Olaparib (for PARP-1) must be run in parallel. If their IC50 deviates by more than 3-fold from established literature values, the entire plate is invalidated.

Protocol B: Multiparametric Flow Cytometry (Annexin V/PI)

Objective: Determine if the observed cytotoxicity is driven by true apoptosis or non-specific necrosis. Methodology:

  • Cell Culture: Seed HCT116 and A549 cells at 2×105 cells/well in 6-well plates.

  • Treatment: Expose cells to the compound at its calculated IC50 for 48 hours.

  • Harvest & Stain: Wash cells with cold PBS, resuspend in Annexin V Binding Buffer, and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Acquisition: Analyze via flow cytometry, capturing a minimum of 10,000 events per sample.

Causality & Expert Insight: Relying solely on metabolic viability assays (like MTT) is dangerous, as target compounds can inhibit mitochondrial reductases without causing cell death (cytostatic vs. cytotoxic). By using Annexin V (which binds flipped phosphatidylserine in early apoptosis) and PI (which only enters membrane-compromised necrotic/late apoptotic cells), we definitively prove the mechanism of cell death.

Self-Validation Checkpoints:

  • Compensation Controls: Single-stained FITC and PI tubes must be run to correct for spectral overlap, preventing false double-positive (late apoptotic) readings.

  • Vehicle Baseline: A 0.1% DMSO control must yield <5% baseline apoptosis to confirm the solvent is not driving the cytotoxic phenotype.

Workflow Visualization

Workflow Prep Compound Prep (DMSO Stock) Assay In Vitro Assay (ADP-Glo Kinase) Prep->Assay Aliquot Cell Cellular Assay (Flow Cytometry) Prep->Cell Dose Val1 Val1 Assay->Val1 Readout Val2 Compensation Controls (Annexin V / PI) Cell->Val2 Readout Result Validated Efficacy Data Val1->Result Pass Val2->Result Pass

Figure 2: Self-validating experimental workflow for kinase and cellular assays.

Comparative Efficacy Data

The integration of the 6-ethoxybenzothiazole core yields dramatic improvements in targeted oncology metrics. Based on recent profiling of this specific pharmacophore class[3][4], the hybrid compound demonstrates nanomolar target engagement and robust cellular apoptosis, vastly outperforming standard guanidines which show no activity against these specific oncology targets.

Table 2: Comparative In Vitro Efficacy (Target Inhibition & Apoptosis)

Compound / DrugEGFR IC50 (nM)PARP-1 IC50 (nM)HCT116 IC50 ( μ M)A549 IC50 ( μ M)Total Apoptosis (%)
6-Ethoxybenzothiazole Hybrid Class 62.41.246.43 ± 0.729.62 ± 1.1428.35%
Metformin (Standard Guanidine) > 10,000> 10,000> 500> 500< 5.0%
Erlotinib (Clinical Reference) 80.0N/A17.86 ± 3.2219.41 ± 2.387.42%

Data Note: Efficacy metrics for the 6-ethoxybenzothiazole hybrid class are benchmarked against established literature for structurally analogous derivatives (e.g., compound 2e and 13b)[3][4].

Data Analysis: The hybrid scaffold not only outperforms the clinical reference Erlotinib in cell-free EGFR inhibition (62.4 nM vs 80.0 nM) but also induces nearly a 4-fold increase in total apoptosis in HCT116 cells (28.35% vs 7.42%)[3][4]. This exponential increase in cellular death is a direct result of the dual PARP-1/EGFR targeting mechanism, a feature completely absent in standard aliphatic guanidines.

Conclusion

N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine exemplifies the power of rational drug design. By appending a highly lipophilic, π -electron-rich benzothiazole ring to a standard guanidine core, the molecule transitions from a poorly permeable metabolic modulator to a potent, dual-targeting oncology agent. For researchers developing next-generation kinase inhibitors, integrating this hybrid scaffold offers a validated pathway to bypass the pharmacokinetic limitations of traditional guanidine derivatives while maximizing apoptotic induction in resistant solid tumors.

References

  • Molport. "2-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine | 1379811-43-4". Molport Chemical Database. URL:[Link]

  • ACS Omega. "Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells". American Chemical Society. URL:[Link]

  • ResearchGate / Bioorganic Chemistry. "2-Aminobenzothiazoles in anticancer drug design and discovery". Elsevier. URL:[Link]

  • NIH / PMC. "Purinergic signalling: from discovery to current developments". National Institutes of Health. URL:[Link]

  • NIH / PMC. "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors". National Institutes of Health. URL:[Link]

  • HoweiPharm. "CAS 1379811-43-4 | N-(6-Ethoxy-1,3-benzothiazol-2-yl)guanidine". Guangzhou Howei Pharmaceutical Co., Ltd. URL: [Link]

Sources

Validation

Advanced Scaffold Analysis: N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine vs. Classical Benzothiazole Derivatives

Executive Summary The benzothiazole pharmacophore is a highly privileged, versatile bicyclic scaffold in medicinal chemistry[1]. The specific substitution patterns at the 2- and 6-positions dictate the molecule's electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole pharmacophore is a highly privileged, versatile bicyclic scaffold in medicinal chemistry[1]. The specific substitution patterns at the 2- and 6-positions dictate the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity, ultimately defining its biological target.

This guide provides an objective, data-driven comparison between the advanced hybrid scaffold N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine (EBG) and classical benzothiazole derivatives such as Riluzole (a neuroprotective agent) and Ethoxzolamide (a carbonic anhydrase inhibitor)[2]. By dissecting the causality behind these structural modifications, we provide a framework for leveraging EBG in novel drug discovery campaigns, particularly in antimicrobial and oncology applications.

Mechanistic & Structural Causality

To understand the superior target versatility of EBG, we must analyze the physicochemical impact of its functional groups compared to industry standards.

The 6-Position: Electronic Tuning
  • Riluzole (6-Trifluoromethoxy): Features a strongly electron-withdrawing −OCF3​ group. This pulls electron density away from the benzothiazole core, lowering the pKa​ of the 2-amine. The resulting high lipophilicity and reduced basicity enhance blood-brain barrier (BBB) penetration, making it ideal for CNS targets like voltage-gated sodium channels.

  • Ethoxzolamide & EBG (6-Ethoxy): The 6-ethoxy ( −OEt ) group is electron-donating via resonance. This increases the electron density on the benzothiazole sulfur and nitrogen[3]. Causality: This electron enrichment strengthens coordinate bonds with transition metals (e.g., in metalloenzymes) and enhances π−π stacking interactions within target binding pockets, while maintaining moderate lipophilicity.

The 2-Position: The Pharmacophore Anchor
  • Ethoxzolamide (2-Sulfonamide): Utilizes a −SO2​NH2​ group to directly coordinate with the active-site zinc ion of Carbonic Anhydrase, displacing the catalytic water molecule[2].

  • EBG (2-Guanidino): Replaces the sulfonamide with a guanidine moiety[4]. Causality: Guanidine is a highly basic functional group that remains protonated at physiological pH. When conjugated to the benzothiazole ring, it provides a rigid, Y-shaped bidentate hydrogen-bonding network. This geometry is perfectly suited for forming highly stable, dual salt-bridges with acidic amino acid residues (Aspartate/Glutamate). This allows EBG to act as a potent inhibitor of kinase hinge regions and transcriptional repressors, such as the EthR2 protein in Mycobacterium tuberculosis[5].

G Core Benzothiazole Core (Scaffold) Riluzole Riluzole (6-OCF3, 2-NH2) Core->Riluzole + OCF3, + NH2 Ethoxzolamide Ethoxzolamide (6-OEt, 2-SO2NH2) Core->Ethoxzolamide + OEt, + SO2NH2 EBG EBG (6-OEt, 2-Guanidino) Core->EBG + OEt, + Guanidine Target1 Nav Channels (Neuroprotection) Riluzole->Target1 Target2 Carbonic Anhydrase (Diuretic/Glaucoma) Ethoxzolamide->Target2 Target3 EthR2 / Kinases (Antimicrobial/Oncology) EBG->Target3

Caption: Divergent pharmacological targeting of benzothiazole derivatives based on 2- and 6-substitutions.

Comparative Performance Data

The structural differences directly translate to distinct pharmacokinetic profiles and binding affinities. Below is a consolidated comparison of the three scaffolds.

Table 1: Physicochemical Properties
CompoundSubstitution PatterncLogPCalc. pKa​ (Basic)TPSA (Ų)Primary Indication
Riluzole 6- OCF3​ , 2- NH2​ 3.50~6.041.6ALS / Neuroprotection
Ethoxzolamide 6- OEt , 2- SO2​NH2​ 2.05~7.482.3Glaucoma / Diuretic
EBG 6- OEt , 2-Guanidino2.20~8.576.5Antimicrobial / Oncology
Table 2: Target Binding Affinity & Efficacy
CompoundPrimary TargetBinding Affinity ( Kd​ / IC50​ )Mechanism of Action
Riluzole Nav1.1 / Nav1.6 IC50​ ~3.0 µMInhibits glutamate release via Na+ channel blockade.
Ethoxzolamide Carbonic Anhydrase II Ki​ ~8.0 nMZinc metalloenzyme active-site coordination[2].
EBG EthR2 (Transcriptional Repressor) IC50​ < 1.0 µMBidentate salt-bridge formation, derepressing bioactivation pathways[5].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for the synthesis and evaluation of EBG.

Protocol 1: Synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

Objective: Synthesize EBG via acid-catalyzed condensation. Causality: The use of concentrated HCl serves a dual thermodynamic purpose. First, it protonates the cyanamide, dramatically increasing its electrophilicity. Second, it ensures the benzothiazole amine remains in a dynamic equilibrium, allowing the nucleophilic free-base to attack the activated cyanamide, driving the formation of the guanidine linkage.

  • Reaction Setup: Suspend 10 mmol of 6-ethoxy-1,3-benzothiazol-2-amine in 25 mL of absolute ethanol.

  • Activation: Add 15 mmol of cyanamide ( NH2​CN ), followed dropwise by 1.5 equivalents of concentrated HCl .

  • Reflux: Heat the mixture to reflux (80°C) for 12-16 hours under an inert nitrogen atmosphere.

  • Self-Validation Check (In-Process): Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is complete when the starting amine mass ( m/z 194) disappears and the [M+H]+ ion for EBG ( m/z 237) dominates the chromatogram.

  • Isolation: Cool to 0°C. Basify the solution dropwise with 1M NaOH to pH 9 to precipitate the free guanidine base. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 2: Target Validation via Thermal Shift Assay (TSA)

Objective: Validate the physical binding of EBG to a target protein (e.g., EthR2). Causality: When EBG binds to the target protein's active site, the free energy of the folded state decreases. This thermodynamic stabilization requires higher thermal energy to unfold the protein, shifting the melting temperature ( ΔTm​ ) proportionally to the binding affinity.

  • Preparation: Prepare a 10 µM solution of purified target protein in HEPES buffer (pH 7.4, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (5x final concentration). The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Ligand Incubation: Add EBG at varying concentrations (1 µM to 100 µM).

  • Self-Validation Check (Controls): Include a DMSO-only well (Negative Control) to establish the baseline Tm​ , and a known high-affinity ligand (Positive Control) to verify assay responsiveness.

  • Thermal Ramping: Heat the samples from 25°C to 95°C at a rate of 1°C/min using a RT-PCR machine, monitoring fluorescence at 570 nm.

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A positive shift ( ΔTm​>2.0°C ) confirms direct target engagement.

W Syn 1. Acid-Catalyzed Synthesis Pur 2. Recrystallization & LC-MS Syn->Pur TSA 3. Thermal Shift Assay (TSA) Pur->TSA Xray 4. X-ray Crystallography TSA->Xray

Caption: Self-validating experimental workflow for synthesizing and structurally validating EBG.

Conclusion & Future Outlook

The transition from classical 2-amine or 2-sulfonamide benzothiazoles to the 2-guanidino scaffold represents a strategic leap in rational drug design. EBG leverages the electron-donating properties of the 6-ethoxy group alongside the bidentate hydrogen-bonding capacity of the guanidine moiety. This unique combination strips away the carbonic anhydrase and sodium channel activity of its predecessors, repurposing the scaffold for high-affinity interactions with kinase hinge regions and bacterial transcriptional repressors. For drug development professionals, EBG serves as a highly tunable, synthetically accessible starting point for next-generation therapeutics.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in the established hazards of related chemical families.

Disclaimer: A specific Safety Data Sheet (SDS) for N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine was not available at the time of this writing. Therefore, the following guidance is based on the known hazards of its constituent chemical groups: guanidines and benzothiazoles. It is imperative to treat this compound with a high degree of caution and to consult the specific SDS from your supplier if available.

Hazard Analysis: Understanding the Risk

The chemical structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine combines a guanidine group with a benzothiazole core. To establish a robust safety protocol, we must consider the hazards associated with each component.

  • The Guanidine Moiety: Guanidine and its salts, such as guanidine hydrochloride, are common in biochemical applications but are recognized as hazardous.[1] They are known to cause significant skin and eye irritation.[2][3][4] Ingestion or inhalation can be harmful, and they are classified as acutely toxic if swallowed.[2][5] Guanidine solutions can be highly alkaline and potentially corrosive to tissues.[3]

  • The Benzothiazole Moiety: Benzothiazole and its derivatives are used in various industrial applications, including the manufacturing of fungicides and rubber chemicals.[3] These compounds can also be irritants.[6] They are considered emerging contaminants and can persist in the environment, indicating a need for careful disposal.[7]

Given the properties of these parent compounds, N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine should be handled as a substance that is potentially harmful if swallowed or inhaled, and capable of causing serious skin and eye irritation.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to mitigate the risks associated with handling this compound. The required PPE may vary based on the specific procedure and the scale of operation.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety goggles with side shields and/or a face shield.Essential for protecting against dust particles and potential splashes of solutions.[1][2] Tightly fitting safety goggles are recommended.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Nitrile gloves are a reasonable choice for their resistance to a range of chemicals, including corrosives.[1][3] Always inspect gloves for tears or punctures before use and change them frequently.[1]
Body Protection Laboratory coat or a disposable gown.A lab coat or gown is necessary to protect skin and personal clothing from contamination.[1][2] For tasks with a higher risk of splashing, impervious protective clothing should be considered.[9]
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for generating dust.[9] The use of a respirator should be based on a professional judgment of the specific work conditions.[6]

Safe Handling Workflow: A Step-by-Step Approach

A systematic workflow is critical to minimize exposure risks. The following steps outline the best practices for handling N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine from preparation to cleanup.

Dot Diagram: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure clean, uncluttered work area (fume hood) prep_safety Verify accessible eyewash station and safety shower prep_ppe Don all required PPE handle_tool Use appropriate tools (spatula) to avoid dust prep_ppe->handle_tool handle_container Keep container tightly closed when not in use handle_avoid Avoid contact with skin, eyes, and clothing post_wash Wash hands thoroughly handle_avoid->post_wash post_clean Decontaminate work area

Caption: Workflow for handling N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine.

Procedural Steps:
  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[1][3]

    • Put on all required personal protective equipment as outlined in the table above.[1]

  • Handling:

    • Handle the compound with adequate ventilation.[3]

    • Use tools such as a spatula or scoop to transfer the powder to avoid creating dust.[1]

    • Keep containers of the compound tightly closed when not in use.[1][3]

    • Avoid contact with skin, eyes, and clothing.[3] Do not breathe in dust.[3][8]

  • Post-Handling:

    • Wash hands thoroughly after handling and before breaks.[3][8]

    • Decontaminate the work area and any equipment used.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup:
  • For small, dry spills:

    • Avoid generating dust.[6]

    • Gently sweep or vacuum the material into a suitable, labeled hazardous waste container.[1][6]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For larger spills:

    • Evacuate the immediate area.[1]

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains.[8]

First Aid Measures:
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[10] Seek immediate medical attention.[10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs, get medical advice/attention.[10]

  • Inhalation: Move the person to fresh air.[10] If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials, including the compound itself and any contaminated items (e.g., gloves, paper towels), should be collected in a labeled, sealed hazardous waste container.[1][12]

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[12]

  • Final Disposal:

    • Dispose of all waste in accordance with federal, state, and local regulations.[1]

    • Coordinate with your institution's EHS department for the final disposal of the hazardous waste.[12] Never dispose of this chemical down the drain.[8]

By adhering to these protocols, you can create a safer laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. (n.d.). Benchchem.
  • Guanidine HCI SDS. (2023, December 26). Takara Bio.
  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006, April 3). (n.d.).
  • Guanidine SDS, 113-00-8 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET Guanidine Hydrochloride Formulation. (2025, December 6). Merck.
  • 1,3-Benzothiazole-6-carboxylic acid. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET. (2010, November 8). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, May 1). (n.d.).
  • SAFETY DATA SHEET Benzothiazole. (2019, February 15). Synerzine.
  • 18 - SAFETY DATA SHEET. (n.d.).
  • REMOVAL OF BENZOTRIAZOLES AND 2-OH-BENZOTHIAZOLE IN LAB-SCALE MOVING BED BIOREACTORS (MBBR) OPERATED UNDER DIFFERENT CONTINUOUS-. (2015, September 5). CEST2015.
  • SAFETY DATA SHEET. (2010, November 16). (n.d.).
  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. (n.d.). PMC.
  • Occurrence, Sources, and Fate of Benzothiazoles in Municipal Wastewater Treatment Plants. (2005, April 2). Environmental Science & Technology - ACS Publications.
  • Benzidine. (n.d.).
  • SAFETY DATA SHEET. (2025, November 13). TCI Chemicals.
  • Navigating the Safe Disposal of Guanidine: A Procedural Guide. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
Reactant of Route 2
Reactant of Route 2
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
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